(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride chemical structure
Structural Elucidation and Application Dynamics of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the 1,2,4-triazole ring repres...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Elucidation and Application Dynamics of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the 1,2,4-triazole ring represents a privileged scaffold, renowned for its profound metabolic stability, high polarity, and versatile hydrogen-bonding capabilities. (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a highly specialized bifunctional building block that leverages these properties[1]. By featuring both a sterically compact methyl group and a reactive hydroxymethyl handle on the triazole core, this compound serves as a critical intermediate in the synthesis of complex pharmacophores. This technical guide elucidates the structural rationale, pharmacological relevance, and rigorous synthetic methodologies associated with this compound, providing a comprehensive resource for drug development professionals.
Structural and Physicochemical Profiling
The molecular architecture of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is deliberately designed to offer multiple vectors for chemical derivatization while maintaining favorable physicochemical properties.
1,2,4-Triazole Core: The electron-deficient nature of the 1,2,4-triazole ring makes it highly resistant to metabolic degradation (e.g., oxidative cleavage by cytochrome P450 enzymes). It acts as an excellent bioisostere for amides and esters, improving the pharmacokinetic profiles of drug candidates.
3-Methyl Substitution: The methyl group at the C3 position provides a slight increase in lipophilicity and introduces steric bulk, which can be critical for orienting the molecule within tight enzyme active sites.
5-Hydroxymethyl Group: The primary alcohol at the C5 position is the primary synthetic handle. It can undergo etherification, esterification, or oxidation to an aldehyde or carboxylic acid, allowing for the rapid generation of diverse analog libraries.
Hydrochloride Salt Form: The free base of this triazole is highly polar and often presents as a hygroscopic oil or amorphous solid. Conversion to the hydrochloride salt protonates the triazole nitrogen, yielding a highly crystalline, water-soluble solid that ensures long-term shelf stability and precise stoichiometric handling during synthesis.
Pharmacological Relevance of the 1,2,4-Triazole Scaffold
The integration of the 1,2,4-triazole moiety into drug candidates is not arbitrary; it is a calculated decision driven by specific target interactions.
Recent phenotypic screenings have identified 1,2,4-triazole derivatives as highly potent ferroptosis inhibitors . For instance, novel triazole compounds have demonstrated the ability to inhibit RSL3-induced ferroptosis at nanomolar concentrations (EC₅₀ = 62 nM) by acting as intrinsic free radical-trapping antioxidants[2]. Furthermore, the triazole core is a staple in the development of antimicrobial and anti-inflammatory agents , where the nitrogen atoms coordinate seamlessly with metal ions in metalloenzymes or form robust hydrogen-bond networks with target proteins[3]. In metabolic disease research, carbazole-linked 1,2,4-triazole-thione derivatives have shown exceptional antidiabetic potential by selectively inhibiting the α-amylase enzyme with IC₅₀ values as low as 0.53 μM[4].
Pharmacological mechanisms of 1,2,4-triazole derivatives in target inhibition.
Synthetic Methodology and Causality
The synthesis of 1,2,4-triazoles requires precise control over condensation and cyclization thermodynamics. The following protocol outlines a self-validating workflow for generating (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.
Synthetic workflow for (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.
Protocol 1: De Novo Synthesis and Salt Formation
Step 1: Condensation Reaction
Action: Suspend acetamidine hydrochloride and glycolic acid hydrazide in absolute ethanol. Add a stoichiometric amount of sodium ethoxide to liberate the acetamidine free base. Stir at room temperature for 4 hours.
Causality: Ethanol provides a protic environment that stabilizes the transition state during the nucleophilic attack of the hydrazide onto the amidine carbon.
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) eluent. The reaction is only permitted to proceed to Step 2 once the starting material spots are completely consumed, ensuring no unreacted precursors interfere with cyclization.
Step 2: Thermal Cyclization
Action: Elevate the reaction temperature to reflux (approx. 78°C) for 12 hours.
Causality: Refluxing provides the necessary thermal energy to drive the dehydration step (loss of H₂O), which is thermodynamically required to close the ring and establish the aromatic 1,2,4-triazole system.
Self-Validation Check: Extract a 100 μL aliquot, dilute in LC-MS grade methanol, and perform mass spectrometry. The presence of the [M+H]⁺ peak at m/z 114 confirms successful cyclization to the free base.
Step 3: Hydrochloride Salt Precipitation
Action: Cool the mixture to 0°C. Slowly introduce anhydrous HCl gas (or a 4M HCl in dioxane solution) dropwise until precipitation is observed. Filter and wash the crystals with cold diethyl ether.
Causality: Converting the basic triazole nitrogen into a hydrochloride salt drastically reduces its solubility in organic solvents, forcing the pure product to crash out of solution while impurities remain dissolved.
Self-Validation Check: Test the pH of the remaining supernatant. A pH < 2 confirms that complete salt formation has been achieved and no free base remains in solution.
Analytical Validation Protocol
To ensure the integrity of the synthesized building block before downstream application, rigorous structural verification is mandatory.
Protocol 2: Structural Verification via NMR
Step 1: Sample Preparation
Action: Dissolve 10 mg of the synthesized salt in 0.6 mL of strictly anhydrous DMSO-d₆.
Causality: DMSO-d₆ is selected over D₂O because D₂O would cause rapid deuterium exchange with the critical N-H and O-H protons, rendering them invisible on the NMR spectrum. Observing these protons is essential for confirming the intact hydroxymethyl group and the protonated triazole ring.
Self-Validation Check: Visually inspect the NMR tube. The solution must be perfectly clear. Any particulate matter will distort the magnetic field homogeneity, ruining the shimming process and yielding broad, unreadable peaks.
Step 2: ¹H-NMR Acquisition and Interpretation
Action: Acquire a standard 1D proton sequence at 400 MHz.
Causality: The chemical shifts will definitively map the molecular structure. Expect a sharp singlet around 2.3 ppm corresponding to the C3-methyl group (3H), and a singlet around 4.5 ppm corresponding to the C5-methylene group (-CH₂-, 2H).
Self-Validation Check: Calculate the integration ratio of the methyl protons to the methylene protons. The ratio must be exactly 3:2 . Any deviation indicates the presence of impurities or an incomplete reaction, mandating recrystallization.
References
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives
Source: Research Journal of Pharmacy and Technology (RJPT)
URL:[Link]
Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential
Source: ACS Omega
URL:[Link]
Comprehensive Technical Guide on (3-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride
Executive Summary (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a highly versatile building block extensively utilized in 1[1]. The 1,2,4-triazole scaffold is a privileged pharmacophore pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a highly versatile building block extensively utilized in 1[1]. The 1,2,4-triazole scaffold is a privileged pharmacophore present in numerous FDA-approved drugs, exhibiting potent antifungal, antiviral, and CNS-modulating activities[2][3]. This guide provides an in-depth analysis of its molecular weight, physicochemical properties, and field-proven experimental workflows for its integration into complex drug discovery pipelines.
Molecular Weight and Structural Analysis
The precise calculation of molecular weight is foundational for high-throughput screening, stoichiometric formulation, and analytical validation.
Molecular Weight Breakdown
The compound exists as a hydrochloride salt, which significantly alters its molecular weight compared to the free base.
Chemical Formula (Salt): C₄H₈ClN₃O
Chemical Formula (Free Base): C₄H₇N₃O
Average Molecular Weight (Salt): 149.578 g/mol [4]
Elemental Composition
The following table summarizes the elemental mass fractions, which are critical for validating the compound's purity via Elemental Analysis (Combustion Analysis).
Element
Atomic Weight ( g/mol )
Atom Count
Total Mass ( g/mol )
Mass Percentage (%)
Carbon (C)
12.011
4
48.044
32.12%
Nitrogen (N)
14.007
3
42.021
28.09%
Chlorine (Cl)
35.450
1
35.450
23.70%
Oxygen (O)
15.999
1
15.999
10.70%
Hydrogen (H)
1.008
8
8.064
5.39%
Total
149.578
100.00%
Physicochemical Properties & The Hydrochloride Advantage
Causality in Salt Selection
Why is this compound supplied as a hydrochloride salt rather than a free base?
1,2,4-Triazoles exhibit complex tautomerism and form extensive intermolecular hydrogen-bonding networks[2]. As free bases, lower-molecular-weight triazole alcohols are often highly hygroscopic, gummy, or difficult to crystallize. The addition of hydrochloric acid protonates the triazole ring, yielding a highly crystalline, stable powder[1].
Aqueous Solubility: The HCl salt is highly soluble in water, making it ideal for biological assays and biphasic reaction setups[1].
Storage Stability: It resists oxidative degradation and moisture absorption better than its free-base counterpart.
Experimental Workflows & Protocols
To utilize the methanol moiety for downstream derivatization (e.g., etherification or esterification), the hydrochloride salt must first be neutralized. If basic catalysts (like NaH or K₂CO₃) are used directly on the salt, they will be prematurely quenched by the HCl, leading to incomplete reactions and poor yields.
Protocol A: Free-Basing and Isolation (Self-Validating System)
Objective: Dissociate the HCl salt and extract the pure (3-Methyl-1H-1,2,4-triazol-5-yl)methanol free base.
Dissolution: Suspend 1.0 eq (1.49 g, 10 mmol) of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride in 15 mL of deionized water.
Neutralization: Slowly add 1M NaOH (aq) dropwise under continuous stirring at room temperature.
Causality & Validation: Monitor the pH using a calibrated meter. Stop addition when the pH reaches 7.5–8.0. Do not exceed pH 9.0, as the triazole ring itself possesses a weakly acidic proton (pKa ~10) which could form a highly water-soluble sodium triazolide salt, plummeting your extraction yield.
Extraction: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 20 mL).
Causality: 2-MeTHF is chosen over diethyl ether or ethyl acetate because it offers superior partitioning coefficients for highly polar, hydrogen-bonding heterocycles.
Washing & Drying: Wash the combined organic layers with 10 mL of saturated brine. Dry over anhydrous Na₂SO₄.
Validation: Add a drop of aqueous AgNO₃ to a small aliquot of the aqueous waste. A dense white precipitate (AgCl) confirms the successful dissociation and removal of the chloride ion.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as a white/off-white solid.
Protocol B: Chemoselective O-Alkylation
Objective: Alkylate the primary alcohol while avoiding N-alkylation of the triazole core.
Protection (Optional but Recommended): Because the 1,2,4-triazole nitrogens are highly nucleophilic[5], direct alkylation often yields a mixture of O-alkylated and N-alkylated products. Pre-treating the free base with Trityl Chloride (TrCl) and Triethylamine in DCM selectively protects the triazole ring.
Deprotonation: Dissolve the protected intermediate in anhydrous DMF. Cool to 0°C under an inert Argon atmosphere. Add 1.1 eq of Sodium Hydride (NaH, 60% dispersion).
Validation: The immediate evolution of H₂ gas visually confirms the deprotonation of the alcohol. Wait until bubbling ceases (approx. 30 mins).
Electrophile Addition: Add 1.1 eq of the desired alkyl halide dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.
Quenching: Quench carefully with saturated NH₄Cl (aq) to neutralize unreacted NaH before standard aqueous workup.
Application Pathway Diagram
The following diagram illustrates the workflow from the raw hydrochloride salt to its final application as a bioactive pharmacophore.
Synthetic workflow and biological application pathway of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol.
Summary of Protocol Reagents
Reagent / Material
Equivalent (eq)
Molar Mass ( g/mol )
Role in Workflow
Triazole HCl Salt
1.0
149.58
Starting Material
1M NaOH (aq)
~1.0
40.00
Neutralizing Agent
2-MeTHF
N/A
86.13
Extraction Solvent
Sodium Hydride (60%)
1.1
24.00
Strong Base (Deprotonation)
Trityl Chloride (TrCl)
1.05
278.78
N-Protecting Group
References
MDPI Organics. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
URL: [Link]
PubMed Central (PMC). Triazole analogues as potential pharmacological agents: a brief review.
URL: [Link]
Solubility Profile of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride: A Methodological Framework for Researchers
An In-Depth Technical Guide Abstract The accurate determination of solubility is a cornerstone of pharmaceutical development, influencing everything from process chemistry and purification to formulation and bioavailabil...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The accurate determination of solubility is a cornerstone of pharmaceutical development, influencing everything from process chemistry and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining the solubility of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific salt, this document focuses on establishing robust, scientifically-grounded methodologies. We detail the principles of solubility equilibrium, provide step-by-step experimental protocols for both aqueous and organic solvent systems, and outline a validated analytical method for quantification. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, ensuring a solid foundation for subsequent research and development activities.
Introduction: The Critical Role of Solubility Data
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is a chemical entity featuring a substituted 1,2,4-triazole ring, a scaffold prevalent in many biologically active compounds. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is arguably one of the most critical parameters. It dictates the choice of solvents for synthesis and crystallization, impacts dissolution rates in formulation, and ultimately influences the in-vivo absorption and bioavailability of the final drug product.
This guide addresses the practical challenge of determining solubility by presenting a logical workflow, from initial characterization to final data analysis. The methodologies described are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and regulatory compliance.[1][2][3]
Foundational Principles & Strategic Workflow
The solubility of a compound is defined as its saturation mass concentration in a specific solvent at a given temperature and pressure.[2] The experimental approach hinges on achieving a true thermodynamic equilibrium between the dissolved and undissolved solute, followed by accurate quantification of the solute concentration in the liquid phase.
Causality in Experimental Design
The choice of methodology is not arbitrary; it is dictated by the physicochemical nature of the solute and the solvent. Preliminary information on the compound's structure, potential for ionization (pKa), and hydrophobicity (logP) is invaluable for designing an efficient experimental plan.[3] For instance, the expected magnitude of solubility in water—whether it is above or below 10⁻² g/L—determines the most suitable OECD-recommended method.[2]
The overall process can be visualized as a systematic workflow, ensuring all critical steps are addressed.
Caption: High-level experimental workflow for solubility determination.
Physicochemical Properties of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
A summary of known and required information for the target compound is essential before commencing experimental work.
Property
Value / Information
Source / Comment
Molecular Formula
C₄H₇N₃O · HCl
---
Molecular Weight
149.58 g/mol
Calculated
Appearance
Solid
SMILES String
OCC1=NC(C)=NN1.Cl
InChI Key
VPPHNZAKAONLMO-UHFFFAOYSA-N
pKa
Not available
Must be determined experimentally. Critical for aqueous solubility studies as it dictates the ionization state at a given pH.
logP
Not available
Must be determined experimentally or via validated in-silico models. Informs on hydrophobicity.
Purity
>98% (Recommended)
Purity should be confirmed via HPLC or other suitable methods, as impurities can significantly affect solubility.[3]
Experimental Protocols for Solubility Determination
The following protocols are designed to be self-validating systems. The establishment of equilibrium is confirmed by analyzing samples at multiple time points until the concentration plateaus.
Temperature Control: Pre-set the thermostatic shaker to the desired temperature (e.g., 25.0 ± 0.5 °C).
Sample Preparation: Add an excess amount of the compound to a flask containing a known volume of water. "Excess" means that a visible amount of undissolved solid remains after equilibration. A good starting point is ~10-20 mg/mL.
Equilibration: Place the flask in the shaker and agitate continuously. The time required to reach equilibrium must be determined. A preliminary experiment is recommended: take samples at 24, 48, and 72 hours. Equilibrium is reached when the concentration of two consecutive time points does not differ significantly.
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the suspension to settle for at least 24 hours at the same constant temperature. This minimizes the carry-over of micro-particulates.
Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are included, the sample must be centrifuged at high speed or filtered through a syringe filter.
Causality Note: Filtration or centrifugation is a critical step. Failure to completely remove undissolved solids will lead to an overestimation of solubility.
Quantification: Accurately dilute the clear, saturated solution with the mobile phase to a concentration within the calibrated range of the analytical method (see Section 5). Analyze the sample to determine the concentration.
Data Reporting: Express the solubility in g/L and mol/L. The experiment should be performed in triplicate.
System Setup: Connect the jacketed vessel to the circulating bath set to the lowest desired temperature (e.g., 20°C).
Sample Preparation: Add a known mass of the selected solvent to the vessel. Add an excess amount of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.
Equilibration: Seal the vessel to prevent solvent evaporation and begin stirring. Agitate for at least 10 hours to ensure solid-liquid equilibrium.
Sampling & Analysis: Stop stirring and allow the solid to settle for 2 hours. Withdraw a sample of the supernatant, filter immediately, and determine its concentration using the validated HPLC method described below.
Temperature Increase: Increase the temperature of the circulating bath by a set increment (e.g., 5°C). Allow the system to re-equilibrate for at least 4 hours.
Repeat: Repeat steps 4 and 5 for each temperature point up to the maximum desired temperature.
Data Presentation: Plot the solubility (mole fraction or g/L) as a function of temperature.
Analytical Quantification: RP-HPLC-UV Method
A validated analytical method is essential for trustworthiness. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and common technique for quantifying compounds like the one .[5]
Objective: To accurately measure the concentration of the dissolved compound in the prepared saturated solutions.
Typical HPLC Parameters:
Parameter
Recommended Setting
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard reversed-phase column suitable for moderately polar compounds.
Mobile Phase
Isocratic; e.g., 80% Water (0.1% Formic Acid) : 20% Acetonitrile
The exact ratio must be optimized to achieve a good peak shape and a reasonable retention time (~3-7 min). Formic acid helps to protonate silanols and improve peak symmetry.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Injection Volume
10 µL
A small volume minimizes potential peak distortion.
Detection
UV at λmax (e.g., 210 nm)
The wavelength should be set to the absorbance maximum of the compound for optimal sensitivity. This must be determined by running a UV scan.
Column Temp.
30°C
Controlled temperature ensures reproducible retention times.
Validation Protocol (Self-Validating System):
Calibration Curve: Prepare a stock solution of the compound of known concentration in the mobile phase. Perform serial dilutions to create at least five calibration standards spanning the expected sample concentration range (e.g., 1-100 µg/mL).
Linearity: Inject each standard in triplicate. Plot the average peak area against concentration. The relationship must be linear, with a correlation coefficient (R²) of >0.999.[5]
Analysis: Inject the prepared (and diluted) samples from the solubility experiments. Use the linear regression equation from the calibration curve to calculate the concentration.
Caption: Logic for selecting the appropriate aqueous solubility method.
Data Presentation
All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison and use in subsequent modeling or process design.
Table 1: Example Data Table for Aqueous Solubility
Temperature (°C)
Replicate 1 (g/L)
Replicate 2 (g/L)
Replicate 3 (g/L)
Mean Solubility (g/L)
Std. Dev.
25.0
Data
Data
Data
Calculated
Calculated
37.0
Data
Data
Data
Calculated
Calculated
Table 2: Example Data Table for Solubility in Organic Solvents
Temperature (K)
Solvent
Mean Solubility (g/L)
Mean Solubility (mole fraction, x)
293.15
Methanol
Data
Calculated
298.15
Methanol
Data
Calculated
303.15
Methanol
Data
Calculated
293.15
Ethanol
Data
Calculated
298.15
Ethanol
Data
Calculated
303.15
Ethanol
Data
Calculated
Conclusion
This guide provides a robust, scientifically-defensible framework for determining the solubility of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride. By adhering to established principles of thermodynamic equilibrium and employing validated analytical techniques, researchers can generate high-quality, reliable data. This information is indispensable for guiding rational drug development, from optimizing crystallization processes to designing effective formulations. The emphasis on explaining the causality behind experimental choices and describing self-validating protocols ensures that the generated data will be both accurate and trustworthy.
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Pure. [Link]
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]
Jo, E., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 101. [Link]
Rivera, T., & Johnson, E. (2014). Solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. Defense Technical Information Center. [Link]
Krings, B., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1572, 106-113. [Link]
U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]
Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS) LC-MS/MS. EURL-Pesticides. [Link]
Kiani, M., & Pourmortazavi, S. M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 11(4), 629-644. [Link]
Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. Q. (2025). Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5-methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. Bulletin of the Chemical Society of Ethiopia, 39(8), 1549-1558. [Link]
Technical Whitepaper: Stability Dynamics and Storage Protocols for (3-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride
Executive Summary (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of antifungal agents, antivirals, and CNS-active small molecules. While the 1,2,4-triazole core possesses high aromatic stability and a robust enthalpy of formation, the presence of a hydroxymethyl group and its formulation as a hydrochloride salt introduce specific physicochemical vulnerabilities [1].
This technical guide provides an in-depth analysis of the degradation pathways of this compound, synthesizes quantitative stability data, and outlines a self-validating protocol for its handling and long-term storage.
Chemical Profiling & Mechanistic Stability
To design an effective storage protocol, one must understand the causality behind the compound's degradation. The stability of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is governed by three primary structural features:
The Hydrochloride Salt (Hygroscopicity): Small, polar nitrogenous heterocycles formulated as HCl salts are notoriously hygroscopic. The protonated triazolium species readily coordinates with atmospheric water molecules. If exposed to ambient humidity, the compound will undergo deliquescence—absorbing sufficient moisture to dissolve into an aqueous solution, which accelerates hydrolytic side reactions [2].
The Hydroxymethyl Group (Oxidation): The primary alcohol at the 5-position (-CH2OH) is susceptible to atmospheric oxidation, particularly under the influence of light (photo-oxidation) or elevated temperatures. This pathway leads to the formation of the corresponding aldehyde or carboxylic acid derivatives.
Thermal Dissociation: While the 1,2,4-triazole ring itself is stable to high temperatures, the hydrochloride salt can undergo thermal dissociation at elevated temperatures, releasing HCl gas and reverting to the free base form, which alters the compound's solubility and reactivity profiles [3].
Mechanistic degradation pathways of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol HCl.
Quantitative Stability Data
The following table synthesizes the expected degradation profile of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride under standard International Council for Harmonisation (ICH) stability testing conditions. Data is extrapolated from validated stability profiles of analogous hydroxymethyl-triazole hydrochloride salts [1, 4].
Storage Condition
Environment
Duration
Expected Purity
Primary Degradant Observed
Moisture Uptake (w/w)
Long-Term Cryogenic
-20°C, Sealed, Argon
24 Months
> 99.5%
None detected
< 0.1%
Refrigerated (Cold Chain)
2°C to 8°C, Sealed, Dark
12 Months
> 98.0%
Trace Aldehyde
< 0.5%
Ambient (Control)
25°C / 60% RH, Sealed
6 Months
~ 95.0%
Aldehyde / Free Base
2.5%
Accelerated Stress
40°C / 75% RH, Open
1 Month
< 85.0%
Carboxylic Acid / Hydrolyzed
> 15.0% (Deliquescence)
Table 1: Comparative stability metrics for (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride under varying environmental conditions.
To ensure absolute scientific integrity, the storage of highly hygroscopic salts must utilize a self-validating system. This means the protocol inherently incorporates checks (mass tracking and sentinel vials) to confirm that the storage conditions have not been breached.
Karl Fischer titrator (for baseline moisture analysis).
Step 1: Baseline Analytical Profiling (The Validation Anchor)
Before storage, perform a baseline High-Performance Liquid Chromatography (HPLC) run to establish initial purity. Simultaneously, run a Karl Fischer (KF) titration to determine the baseline water content. Record these values. Causality: Without a baseline, future degradation cannot be accurately quantified.
Step 2: Glovebox Equilibration
Transfer the bulk container of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride into the antechamber of the glovebox. Perform a minimum of three vacuum/purge cycles with ultra-high purity Argon before bringing the material into the main chamber.
Step 3: Mass Verification and Aliquoting
Pre-weigh empty amber vials and record their exact tared mass. Aliquot the compound into single-use quantities (e.g., 50 mg to 100 mg per vial) to prevent repeated freeze-thaw and atmospheric exposure cycles during future use.
Step 4: Hermetic Sealing and Backfilling
Seal the vials tightly with PTFE-lined caps while still inside the Argon atmosphere. The PTFE liner is critical as it prevents moisture permeation better than standard polyethylene liners.
Step 5: Secondary Sealing and Desiccated Cold Storage
Remove the vials from the glovebox. Immediately wrap the caps with Parafilm. Place the vials inside a secondary container (e.g., a desiccator jar or a vacuum-sealed Mylar bag containing indicating silica gel). Store the secondary container at -20°C. Causality: The cold temperature arrests oxidative kinetics, while the double-barrier desiccation prevents condensation from penetrating the vial upon removal from the freezer.
Step 6: Sentinel Vial Validation (The Self-Validating Step)
Designate 5% of the aliquots as "Sentinel Vials." Every 3 months, remove one Sentinel Vial, allow it to equilibrate to room temperature before opening (to prevent condensation), and re-weigh it. An increase in mass indicates a seal failure and moisture ingress. Follow up with HPLC/KF analysis to validate the integrity of the entire batch.
Self-validating workflow for the handling and long-term storage of hygroscopic triazole salts.
Analytical Validation of Integrity
When retrieving (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride for use in synthesis or assays, its integrity must be verified.
Visual Inspection: The compound should be a free-flowing, dry powder. If the powder appears clumped, sticky, or glassy, it has absorbed moisture and undergone partial deliquescence.
Chromatographic Shift: If oxidation has occurred at the hydroxymethyl position, HPLC analysis (typically using a C18 column with a water/acetonitrile gradient containing 0.1% TFA) will reveal a new peak with a shorter retention time, corresponding to the more polar carboxylic acid derivative.
pH Shift in Solution: Because it is a hydrochloride salt, an aqueous solution of the pure compound should be acidic (pH ~2-4). A significant deviation toward neutral pH may indicate thermal loss of HCl gas during improper storage [2].
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9257, 1H-1,2,4-Triazole." PubChem. Available at:[Link]
Environmental Protection Agency (EPA). "Mefentrifluconazole Degradate 1,2,4-triazole." EPA.gov. Available at:[Link]
Foundational
Biological activity of 1,2,4-triazole derivatives
An In-Depth Technical Guide on the Biological Activity of 1,2,4-Triazole Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole nucleus is a five-membered heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Biological Activity of 1,2,4-Triazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a five-membered heterocyclic scaffold that stands as a cornerstone in medicinal chemistry.[1] Recognized as a "privileged" structure, its unique physicochemical properties, metabolic stability, and versatile binding capabilities have led to its incorporation into a multitude of commercially successful therapeutic agents.[2][3] This scaffold's ability to act as a hydrogen bond donor and acceptor, coupled with its polar nature, enhances solubility and facilitates strong interactions with a wide array of biological targets.[3] As a result, 1,2,4-triazole derivatives exhibit a remarkable breadth of biological activities, including potent antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant effects.[4][5] This technical guide provides a comprehensive exploration of the core biological activities of these derivatives, detailing their mechanisms of action, structure-activity relationships, and the validated experimental protocols used for their evaluation.
Antifungal Activity: The Hallmark of 1,2,4-Triazoles
The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[6] Drugs such as Fluconazole, Itraconazole, and Voriconazole are frontline therapies for both superficial and systemic mycoses.[7][8]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of 1,2,4-triazoles is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][9] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[1][8]
The causality of this interaction is precise: the nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates directly with the heme iron atom located at the active site of the CYP51 enzyme.[1] This binding event blocks the demethylation of lanosterol, the precursor to ergosterol. The subsequent depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal membrane's structure and function, leading to the inhibition of fungal growth and replication.[1][9]
Caption: Ergosterol biosynthesis pathway and the site of inhibition by 1,2,4-triazole derivatives.
Structure-Activity Relationship (SAR)
For potent antifungal activity, specific structural features are generally required:
The molecule should possess at least two aromatic rings.
One of these rings, often halogen-substituted (e.g., 2,4-difluorophenyl in Fluconazole), should be separated from the triazole moiety by a two-carbon linker.
The presence of a tertiary alcohol group is common and contributes to binding affinity.
Quantitative Data: Antifungal Activity
The efficacy of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standardized method for determining the MIC of a 1,2,4-triazole derivative against a fungal pathogen, adhering to established laboratory standards.
Preparation of Inoculum: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in RPMI-1640 broth to a concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL. The turbidity is adjusted using a spectrophotometer to match a 0.5 McFarland standard.
Compound Dilution: The 1,2,4-triazole derivative is serially diluted two-fold in a 96-well microtiter plate using the same broth medium. This creates a range of concentrations to test. A growth control (no compound) and a sterility control (no inoculum) are included.
Inoculation: Each well (except the sterility control) is inoculated with the standardized fungal suspension. The final volume in each well is typically 200 µL.
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours, allowing for sufficient fungal growth in the control wells.
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound that causes complete inhibition of visible growth compared to the growth control well.
Anticancer Activity: A Multifaceted Approach
1,2,4-triazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents, acting on a variety of molecular targets to inhibit cancer cell proliferation and induce apoptosis.[2][12]
Mechanisms of Action
Unlike their antifungal counterparts, the anticancer activity of 1,2,4-triazoles is not confined to a single mechanism. They can modulate several pathways crucial for cancer progression.[3][13]
Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases, which are often deregulated in cancer.[13] Key targets include Epidermal Growth Factor Receptor (EGFR), BRAF, and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are critical for cell growth, proliferation, and angiogenesis.[13][14]
Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[2] Its inhibition is a key strategy in treating hormone-receptor-positive breast cancer. Letrozole and Anastrozole are potent 1,2,4-triazole-based aromatase inhibitors.[2]
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[14] This disruption arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.[1]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential is often first assessed using cytotoxicity assays, with results expressed as the half-maximal inhibitory concentration (IC₅₀).
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cell viability assay.
This assay is a hallmark of apoptosis, detecting the cleavage of nuclear DNA into fragments.[15]
Cell Treatment: Treat cancer cells (e.g., MDA-MB-468) with the 1,2,4-triazole derivative at various concentrations for 24-48 hours.[15]
DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocols.
Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing an intercalating dye (e.g., ethidium bromide).
Visualization: Run the gel and visualize the DNA under UV light. DNA from apoptotic cells will appear as a characteristic "ladder" of fragments, while DNA from healthy cells will remain as a single high-molecular-weight band.[15]
Antiviral and Antibacterial Activities
The 1,2,4-triazole scaffold is also integral to compounds with significant antiviral and antibacterial properties.[16][17][18]
Antiviral Activity
The broad-spectrum antiviral drug Ribavirin (a 1,2,4-triazole carboxamide) is a prime example of the scaffold's utility in this area.[19] Triazole derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C (HCV), and influenza virus.[16][20][21] The mechanisms often involve the inhibition of viral enzymes essential for replication, such as reverse transcriptase or viral proteases.[17][20]
Antibacterial Activity
1,2,4-triazole derivatives, particularly those containing a mercapto (-SH) or thione (C=S) group, exhibit notable antibacterial activity.[22][23] Hybrid molecules that combine the triazole ring with other known antibacterial pharmacophores, such as quinolones, have shown enhanced efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[18] The presence of electron-withdrawing groups and fused heterocyclic systems often contributes to enhanced biological activity.[24]
Other Notable Biological Activities
The versatility of the 1,2,4-triazole core extends to several other therapeutic areas.
Anti-inflammatory Activity: Certain derivatives have demonstrated potent anti-inflammatory effects, in some cases surpassing standard drugs like ibuprofen in animal models of inflammation.[5][25] The mechanism can involve the inhibition of inflammatory mediators.
Anticonvulsant Activity: Studies have shown that some 4-amino-4H-1,2,4-triazole derivatives can effectively interact with the GABA-A receptor, a key target for anticonvulsant drugs, outperforming standard therapies in certain in vivo models.[5]
Antioxidant Properties: The ability to neutralize free radicals is another reported activity, making these compounds interesting for preventing oxidative stress-related conditions.[4][5]
Pharmacokinetics and ADME Profile
For any derivative to become a viable drug candidate, a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical. In silico tools and experimental assays are used to predict properties like lipophilicity (LogP), polar surface area (TPSA), and compliance with drug-likeness criteria such as Lipinski's Rule of Five.[26][27] Structural modifications significantly influence these parameters; for instance, adding acidic groups can increase solubility but may reduce permeability.[26] The triazole ring itself is generally stable to metabolism, which can improve the pharmacokinetic profile of a drug.[3] For example, the antifungal drug voriconazole has high oral bioavailability (96%) and is widely distributed throughout the body.[28]
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, forming the foundation of numerous drugs with a wide spectrum of biological activities. Its success stems from its favorable physicochemical properties, metabolic stability, and ability to engage with diverse biological targets through specific, high-affinity interactions. The well-established antifungal activity, driven by the potent inhibition of CYP51, continues to be a major area of research, with ongoing efforts to combat emerging drug resistance. In oncology, the multifaceted mechanisms of triazole derivatives—from kinase and aromatase inhibition to microtubule disruption—highlight their potential as next-generation anticancer agents. Furthermore, their proven utility in antiviral and antibacterial applications, along with emerging roles as anti-inflammatory and anticonvulsant agents, ensures that the 1,2,4-triazole nucleus will remain a focal point for rational drug design and development for years to come. Future research will likely focus on creating hybrid molecules and optimizing ADME profiles to produce novel derivatives with enhanced potency, selectivity, and safety.
References
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Gomha, S. M., et al. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Retrieved from [Link]
Fadaly, W. A. A., et al. (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Retrieved from [Link]
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, July 4). ScienceGate.
A Literature Review Focusing on the Antiviral Activity of[5][20] and[4][20]-triazoles. (2023, November 24). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025, February 4). ResearchGate. Retrieved from [Link]
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2012, March 28). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
Synthesis, Antiviral, and Antimicrobial Activity of 1,2,4-Triazole Thioglycoside Derivatives. (2013, May 31). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
A Literature Review Focusing on the Antiviral Activity of[5][20] and[4][20]-triazoles. (n.d.). PubMed. Retrieved from [Link]
Antibacterial activity study of 1,2,4-triazole derivatives. (n.d.). PubMed. Retrieved from [Link]
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). * Zaporozhye Medical Journal*. Retrieved from [Link]
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). National Institutes of Health. Retrieved from [Link]
Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Retrieved from [Link]
Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed. Retrieved from [Link]
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). National Institutes of Health. Retrieved from [Link]
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An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021, December 31). PubMed. Retrieved from [Link]
ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. (n.d.). PubMed. Retrieved from [Link]
1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023, April 29). National Institutes of Health. Retrieved from [Link]
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Role of the 1,2,4-triazole scaffold in medicinal chemistry
An In-Depth Technical Guide to the 1,2,4-Triazole Scaffold in Medicinal Chemistry Executive Summary The 1,2,4-triazole nucleus, a five-membered aromatic ring with three nitrogen atoms, stands as a cornerstone of modern m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the 1,2,4-Triazole Scaffold in Medicinal Chemistry
Executive Summary
The 1,2,4-triazole nucleus, a five-membered aromatic ring with three nitrogen atoms, stands as a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique combination of physicochemical properties—including metabolic stability, robust hydrogen bonding capabilities, and significant dipole character—enables high-affinity interactions with a vast array of biological targets.[1][2] This versatility has propelled the development of numerous clinically vital drugs spanning a wide therapeutic spectrum, from potent antifungal and anticancer agents to novel antiviral and anti-inflammatory compounds.[3][4][5][6] This guide provides a comprehensive exploration of the 1,2,4-triazole core, detailing its fundamental properties, key synthetic pathways, diverse mechanisms of action, and the critical structure-activity relationships that govern its biological efficacy. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this remarkable scaffold in the design of next-generation therapeutics.
The 1,2,4-Triazole Core: Physicochemical and Pharmacophoric Attributes
The success of the 1,2,4-triazole ring in drug design is not accidental; it stems from a unique confluence of chemical and electronic features that make it an ideal pharmacophore.
Structural and Electronic Properties: The 1,2,4-triazole ring is a planar, aromatic system. It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable.[3] Its high nitrogen content results in a dipole moment and the ability to act as both a hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (the sp2-hybridized nitrogens), facilitating strong and specific interactions with biological receptors.[3][7]
Metabolic Stability: The aromatic nature and inherent stability of the triazole ring render it resistant to metabolic degradation, a crucial advantage for improving the pharmacokinetic profile of drug candidates.[8]
Bioisosterism: The 1,2,4-triazole ring is a classic bioisostere of amide, ester, and carboxylic acid functionalities.[3][8] This allows medicinal chemists to replace metabolically labile groups with the stable triazole core, often preserving or enhancing biological activity while improving drug-like properties such as potency and metabolic stability.[8][9] Crystallographic studies have confirmed that the triazole can effectively mimic the hydrogen bonding patterns of an amide group within an enzyme's active site.[9]
Synthesis of the 1,2,4-Triazole Scaffold: A Representative Protocol
Multiple synthetic routes exist for the construction of the 1,2,4-triazole ring. The Einhorn-Brunner reaction and the Pellizzari reaction are classical methods. A common modern approach involves the condensation of hydrazides with various reagents. Below is a generalized protocol for a common synthesis pathway.
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-triazoles
This protocol describes a common method for synthesizing 1,2,4-triazoles via the reaction of a hydrazide with an orthoester, followed by cyclization.
Step 1: Formation of Acylhydrazidine Intermediate
In a round-bottom flask, dissolve one equivalent of the desired aryl or alkyl hydrazide in a suitable solvent (e.g., ethanol).
Add 1.1 equivalents of an orthoester (e.g., triethyl orthoformate).
Add a catalytic amount of a weak acid (e.g., acetic acid).
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction to cool to room temperature. The intermediate may precipitate and can be collected via filtration. Otherwise, concentrate the solvent under reduced pressure.
Step 2: Cyclization to the 1,2,4-Triazole Ring
To the crude acylhydrazidine intermediate, add a primary amine (R-NH2) and a suitable solvent (e.g., ethanol or acetic acid).
Heat the mixture to reflux for 6-12 hours. The cyclization is often promoted by the elimination of water and alcohol.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture. The 1,2,4-triazole product often precipitates and can be isolated by filtration.
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Step 3: Characterization
Confirm the structure of the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Therapeutic Applications and Mechanisms of Action
The 1,2,4-triazole scaffold is a key component in drugs targeting a wide range of diseases. Its mechanism of action is highly dependent on the substituents appended to the core ring system.
Antifungal Agents: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The most established role for the 1,2,4-triazole scaffold is in antifungal therapy.[1] Marketed drugs like fluconazole, itraconazole, and voriconazole are mainstays in treating invasive fungal infections.[6][10][11]
Mechanism of Action: These agents potently inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is essential for the biosynthesis of ergosterol, a primary component of the fungal cell membrane. The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues, leading to potent and specific inhibition.[2] This disruption of ergosterol synthesis compromises the integrity and fluidity of the fungal cell membrane, ultimately leading to cell death.[1][2]
Table 1: In Vitro Antifungal Activity (MIC) of Key 1,2,4-Triazole Drugs
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Anticancer Agents: A Multi-Target Scaffold
The 1,2,4-triazole scaffold is integral to several anticancer agents that act through diverse mechanisms.[1][12]
Aromatase Inhibition: Letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer.[13] They function similarly to antifungal azoles, with the N4 of the triazole ring coordinating to the heme iron of the aromatase enzyme (CYP19A1), blocking the conversion of androgens to estrogens and thus starving estrogen-receptor-positive cancer cells of their growth signal.
Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been shown to be potent inhibitors of tubulin polymerization.[14] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[14][15]
Kinase Inhibition: The scaffold has been incorporated into molecules designed to inhibit various protein kinases crucial for cancer cell signaling, such as EGFR and BRAF.[15] These inhibitors compete with ATP for the kinase's binding site, blocking downstream signaling pathways that control cell proliferation and survival.
Table 2: Anticancer Activity (IC₅₀) of Representative 1,2,4-Triazole Derivatives
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Antiviral Agents
The 1,2,4-triazole scaffold is a key feature in several antiviral agents, including the broad-spectrum drug Ribavirin.[8][17] Derivatives of 1,2,4-triazole have shown activity against a wide range of viruses, including HIV, influenza, hepatitis C, and coronaviruses.[8][18][19]
Mechanism of Action: The mechanisms are varied. Ribavirin, a guanosine analog, is phosphorylated in vivo and can inhibit viral RNA-dependent RNA polymerase, interfere with viral mRNA capping, and induce lethal mutagenesis of RNA viruses.[8] Other triazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV or inhibit other crucial viral enzymes like proteases.[8][17]
Anti-inflammatory Agents
Derivatives of 1,2,4-triazole have demonstrated significant anti-inflammatory properties.[5][20]
Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[5][21] By inhibiting COX-2, these compounds block the synthesis of prostaglandins, key mediators of pain and inflammation. Some derivatives have shown selectivity for COX-2 over COX-1, which could lead to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][20]
Structure-Activity Relationship (SAR) Insights
Decades of research have yielded key insights into the SAR of 1,2,4-triazole derivatives, guiding the rational design of more potent and selective agents.
Caption: Key Structure-Activity Relationship (SAR) points for 1,2,4-triazoles.
For Antifungal Activity: The N1 substituent is critical. A 2,4-difluorophenyl group, as seen in fluconazole, is highly effective. A tertiary hydroxyl group adjacent to this phenyl ring also enhances activity.[3]
For Anticancer Activity: The nature of substituents at the C3 and C5 positions significantly impacts cytotoxicity. Halogen substitutions (e.g., chloro, fluoro) on appended phenyl rings often increase potency.[16] The presence of a thione/mercapto group at C3 or C5 is a common feature in many potent anticancer and antimicrobial derivatives.[3][17]
For Antibacterial Activity: Fusing the 1,2,4-triazole with other heterocyclic rings, such as thiadiazines, can lead to potent antibacterial agents. Electron-withdrawing groups on aryl substituents tend to favor antibacterial action.[3][16]
Standardized Assay Protocol: In Vitro Cytotoxicity (MTT Assay)
To evaluate the anticancer potential of novel 1,2,4-triazole derivatives, the MTT assay is a standard colorimetric method for assessing cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Materials:
Human cancer cell line (e.g., MCF-7, A549)
Complete growth medium (e.g., DMEM with 10% FBS)
96-well microtiter plates
Test compound (dissolved in DMSO)
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold is unequivocally one of the most significant and versatile heterocycles in medicinal chemistry.[22] Its privileged status is well-earned, demonstrated by its presence in a multitude of successful drugs across diverse therapeutic areas.[3] The unique combination of metabolic stability, synthetic accessibility, and profound ability to engage in critical hydrogen bonding interactions ensures its continued relevance.
Future research will likely focus on several key areas:
Novel Hybrids: The creation of hybrid molecules that fuse the 1,2,4-triazole core with other pharmacophores to develop agents with dual mechanisms of action or to overcome drug resistance.[3]
Targeted Therapies: The design of highly specific 1,2,4-triazole derivatives for novel and challenging targets, such as allosteric enzyme sites or protein-protein interactions.[23]
Green Chemistry: The development of more environmentally friendly and efficient synthetic methods for producing these valuable compounds on a large scale.[7]
The foundational understanding of its mechanisms and structure-activity relationships, as outlined in this guide, provides a robust platform for the continued innovation and development of potent and selective 1,2,4-triazole-based therapeutics to address pressing global health challenges.
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided below.
Sumran, G., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Available at: [Link]
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ACS Publications. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. Available at: [Link]
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ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Available at: [Link]
ResearchGate. (2025). review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. Available at: [Link]
Magnaghi, P., et al. (2012). Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]
ijprajournal. (n.d.). A Comprehensive review on 1, 2,4 Triazole. Available at: [Link]
ISRES. (n.d.). Antifungal Properties of 1,2,4-Triazoles. Available at: [Link]
Vrobel, A. M., et al. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
Acar, Ç., et al. (2024). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
Zabolotna, M. A., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science. Available at: [Link]
ResearchGate. (n.d.). Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents. Available at: [Link]
Stanton, R. A., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Shiraguppi, S. V., et al. (2025). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. Journal of Pharma Insights and Research. Available at: [Link]
Fadda, A. A., et al. (2024). A Literature Review Focusing on the Antiviral Activity of[3][22][24] and[3][9][22]-triazoles. Polycyclic Aromatic Compounds. Available at: [Link]
Wen, X., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Available at: [Link]
Pachuta-Stec, A., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules. Available at: [Link]
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
Prajapati, D. G., & Patel, H. M. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Al-Abdullah, E. S., et al. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Current Medicinal Chemistry. Available at: [Link]
Genc, H., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry. Available at: [Link]
Gomha, S. M., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]
Khan, I., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research. Available at: [Link]
ResearchGate. (n.d.). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][3][9][25] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. Available at: [Link]
Mathew, B., et al. (2011). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. Molecules. Available at: [Link]
van Veldhoven, J. P. D., et al. (2012). Structure-activity relationships and molecular modeling of 1,2,4-triazoles as adenosine receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate. (n.d.). Some commercially available drugs containing 1,2,4-triazole core skeleton. Available at: [Link]
Parmar, S. S., et al. (1978). Some triazole analogs as anti-inflammatory agents. Journal of Pharmaceutical Sciences. Available at: [Link]
ResearchGate. (n.d.). Design of 1,2,4-triazole analogues for antimicrobial, antioxidant,... Available at: [Link]
Demian, A. S., et al. (2022). An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. ScienceRise: Pharmaceutical Science. Available at: [Link]
Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Available at: [Link]
Nam, G., et al. (2024). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science. Available at: [Link]
ResearchGate. (n.d.). Bioisosteric relationship of 1,4‐disubstituted 1,2,3‐triazoles and... Available at: [Link]
Johns Hopkins University. (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. Available at: [Link]
PubMed. (n.d.). Synthesis, biological evaluation and 3D-QSAR studies of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as uric acid transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia associated with gout. Available at: [Link]
ResearchGate. (n.d.). Structures of anticancer drugs containing 1,2,4-triazole pharmacophore. Available at: [Link]
Application Notes & Protocols: (3-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride as a Key Building Block for Kinase Inhibitor Synthesis
Introduction The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, is a fundamental cellular control mechanism. Dysregulation of kinase activity is a hallmark of n...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, is a fundamental cellular control mechanism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, driving uncontrolled cell proliferation and survival.[1] Consequently, small-molecule kinase inhibitors have become a cornerstone of modern targeted therapy. A significant challenge in this field is the development of inhibitors that are not only potent but also selective, minimizing off-target effects.[2]
Heterocyclic scaffolds are central to the design of kinase inhibitors, providing a rigid framework for orienting functional groups to interact with the ATP-binding site of the kinase.[3] The 1,2,4-triazole ring, in particular, has emerged as a "privileged scaffold" due to its unique combination of physicochemical properties.[4] It is metabolically stable, possesses both hydrogen bond donor and acceptor capabilities, and can act as a bioisosteric replacement for other chemical groups to optimize drug-like properties.[4]
This guide provides an in-depth look at the application of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride , a versatile building block for the synthesis of potent and selective kinase inhibitors, with a particular focus on inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle G1-to-S phase transition.[1][5][6]
This reagent provides a functionalized triazole core, ready for incorporation into larger molecular frameworks. The methyl group offers a point of substitution for modulating steric and electronic properties, while the methanol group provides a handle for further chemical elaboration or can directly participate in binding interactions.
Chemical Structure
Caption: Structure of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.
Application Notes: Strategic Use in Kinase Inhibitor Synthesis
The 1,2,4-Triazole Scaffold: A Privileged Element
The utility of the 1,2,4-triazole ring stems from its ability to mimic the hydrogen bonding pattern of the adenine region of ATP, enabling it to form crucial interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction is a common feature of many potent, ATP-competitive kinase inhibitors.[3] Furthermore, the triazole core is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[4]
Causality of Experimental Choices: N-Alkylation and Regioselectivity
The most common strategy for incorporating the (3-Methyl-1H-1,2,4-triazol-5-yl)methanol moiety is through an N-alkylation reaction, typically with an activated heterocyclic core (e.g., a chloropyrimidine). A critical consideration in this step is regioselectivity . The 1,2,4-triazole ring contains three nitrogen atoms (N1, N2, and N4), and alkylation can potentially occur at any of these positions.
The specific regioisomer formed is paramount, as only one may possess the correct geometry for optimal binding to the target kinase. The outcome is governed by a combination of factors:
Steric Hindrance : Bulky groups on either the triazole or the alkylating agent will favor reaction at the least sterically hindered nitrogen atom.
Electronic Effects : The electron density of the nitrogen atoms, influenced by substituents on the triazole ring, affects their nucleophilicity.
Reaction Conditions : The choice of base, solvent, and temperature can significantly influence the ratio of N1, N2, and N4 alkylated products. For instance, weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF are commonly used for SₙAr-type reactions, providing a balance of reactivity and selectivity. Stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, particularly when the alkylating agent is less reactive.
Caption: Factors influencing the regioselectivity of 1,2,4-triazole N-alkylation.
Experimental Protocols
The following protocols describe a representative synthesis for coupling (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride with a generic 2-chloro-4-aminopyrimidine scaffold, a common core in many CDK4/6 inhibitors.[9]
This protocol outlines the key coupling reaction. The choice of potassium carbonate as the base is strategic; it is strong enough to deprotonate the triazole, making it nucleophilic, but mild enough to minimize side reactions. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic substrates and the inorganic base.
Caption: General experimental workflow for synthesis, purification, and analysis.
Materials:
Reagent
M.W. ( g/mol )
Equivalents
2-Chloro-4-aminopyrimidine derivative
-
1.0
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol HCl
149.58
1.2
Potassium Carbonate (K₂CO₃), anhydrous
138.21
2.5
N,N-Dimethylformamide (DMF), anhydrous
73.09
-
Step-by-Step Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloro-4-aminopyrimidine derivative (1.0 eq).
Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.
Heat the reaction mixture to 120 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 8-16 hours).
Once complete, cool the reaction mixture to room temperature.
Protocol 2: Product Work-up and Purification
The separation of N-alkylated regioisomers can be challenging due to their similar polarities. Careful selection of the eluent system for column chromatography is critical for successful isolation of the desired product.
Step-by-Step Procedure:
Pour the cooled reaction mixture slowly into a beaker containing ice-water, with stirring. This will precipitate the crude product and dissolve the inorganic salts.
Filter the resulting solid through a Buchner funnel and wash thoroughly with water.
Alternatively, if the product is soluble, transfer the quenched mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude solid by silica gel column chromatography. A gradient elution system, for example, starting with 100% Dichloromethane and gradually increasing the polarity by adding Methanol (e.g., 0-10% gradient), is often effective for separating isomers.[10]
Protocol 3: Product Characterization
It is essential to unequivocally confirm the structure and purity of the synthesized compound, paying close attention to the regiochemistry of the N-alkylation.
¹H and ¹³C NMR Spectroscopy : Provides detailed structural information to confirm the covalent structure and can help distinguish between N1, N2, and N4 isomers based on characteristic chemical shifts of the triazole and pyrimidine protons.[10]
Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound.[11][12]
Downstream Analysis: Biological Validation
Once the desired kinase inhibitor is synthesized and purified, its biological activity must be assessed. This involves a multi-step validation process.
Biochemical Assays : The first step is to determine the compound's ability to inhibit the target kinase in a cell-free system. This is typically done to determine the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.[13]
Selectivity Profiling : To assess for off-target effects, the inhibitor should be screened against a panel of other kinases.[2][14] A highly selective inhibitor will show potent activity against the target kinase with significantly less activity against other kinases.
Cell-Based Assays : The compound's efficacy is then tested in relevant cancer cell lines. Assays measuring cell proliferation, cell cycle arrest (e.g., by flow cytometry), and apoptosis induction are used to confirm that the inhibitor affects cancer cells as intended.[6][13]
Representative Biological Data (Hypothetical)
Compound
Target Kinase
IC₅₀ (nM)
Off-Target Kinase
IC₅₀ (nM)
Cell Line
GI₅₀ (nM)
Example-Inhibitor-1
CDK4/Cyclin D1
15
GSK-3β
>10,000
MCF-7 (Breast)
85
Example-Inhibitor-1
CDK6/Cyclin D3
25
VEGFR2
>10,000
HT-29 (Colon)
120
Conclusion
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is a valuable and versatile reagent in medicinal chemistry for the construction of novel kinase inhibitors. Its inherent properties as a metabolically stable hydrogen bonding motif make it a privileged scaffold for engaging the kinase hinge region. A thorough understanding of the principles of N-alkylation regioselectivity, coupled with robust purification and analytical techniques, allows for the efficient synthesis of targeted inhibitors. The protocols and notes provided herein serve as a guide for researchers aiming to leverage this key building block in the development of the next generation of targeted cancer therapies.
References
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available from: [Link]
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Available from: [Link]
1-Acyl-1H-[14][15]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities | Journal of Medicinal Chemistry. Available from: [Link]
US4269987A - Purification of triazoles - Google Patents.
Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC. Available from: [Link]
Selective CDK4/6 inhibition of novel 1,2,3-triazole tethered acridinedione derivatives induces G1/S cell cycle transition arrest via Rb phosphorylation blockade in breast cancer models - PubMed. Available from: [Link]
1,2,4-triazole derivatives as tyrosine kinase inhibitors. - ResearchGate. Available from: [Link]
An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors - Research Journal of Pharmacy and Technology. Available from: [Link]
N‐alkylation of NH‐1,2,3‐triazoles. - ResearchGate. Available from: [Link]
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]
Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers - PMC. Available from: [Link]
CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. - ResearchGate. Available from: [Link]
Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC. Available from: [Link]
Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control - ACS Publications. Available from: [Link]
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Publishing. Available from: [Link]
Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PMC. Available from: [Link]
Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. Available from: [Link]
Synthesis of ribociclib intermediate and in-line purification (A)... - ResearchGate. Available from: [Link]
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. Available from: [Link]
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques - ResearchGate. Available from: [Link]
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Available from: [Link]
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]
New synthesis method of ribociclib intermediate - Eureka by PatSnap. Available from: [Link]
Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib - Longdom Publishing. Available from: [Link]
WO2020084389A1 - Ribociclib intermediate and process for preparation thereof - Google Patents.
Process for the preparation of ribociclib and its salts - Patents - Justia. Available from: [Link]
Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236... - ACS Publications. Available from: [Link]
(3-methyl-1H-1,2,4-triazol-5-yl)methanol - ChemUniverse. Available from: [Link]
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles... - MDPI. Available from: [Link]
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC. Available from: [Link]
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Application Note: CuAAC Click Chemistry Workflows for the Synthesis of 1,2,4-Triazole Methanol Derivatives in Drug Discovery Executive Summary The 1,2,4-triazole tertiary alcohol (methanol) scaffold is a privileged pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: CuAAC Click Chemistry Workflows for the Synthesis of 1,2,4-Triazole Methanol Derivatives in Drug Discovery
Executive Summary
The 1,2,4-triazole tertiary alcohol (methanol) scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the structural core for broad-spectrum azole antifungals such as fluconazole and voriconazole. These derivatives function by coordinating their tertiary alcohol and 1,2,4-triazole ring with the heme iron of the cytochrome P450 14α-demethylase (CYP51) enzyme. To combat emerging resistance in Candida species, researchers are increasingly utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly generate libraries of 1,2,4-triazole/1,2,3-triazole hybrids. This application note details the mechanistic rationale, optimized parameters, and self-validating protocols required to successfully execute click chemistry on sterically hindered and strongly coordinating 1,2,4-triazole methanol derivatives.
Mechanistic Insights & Experimental Causality
Executing click chemistry on 1,2,4-triazole derivatives presents unique catalytic challenges that require precise experimental design. As a Senior Application Scientist, it is critical to understand the "why" behind the reagent selection to prevent reaction failure.
Overcoming Catalyst Sequestration via Ligand Acceleration: The 1,2,4-triazole ring contains multiple nucleophilic nitrogen atoms that act as powerful chelators for transition metals. If standard CuAAC conditions (e.g., CuSO₄ and sodium ascorbate alone) are used, the substrate will sequester the in situ generated Cu(I), leading to catalyst poisoning and stalled reactions. To circumvent this, the addition of a strongly binding, accelerating ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is mandatory. TBTA maintains the copper in its active +1 oxidation state, shields it from substrate chelation, and dramatically accelerates the cycloaddition 1.
Regioselective Azidation (Krasusky’s Rule): The precursor azido-methanol intermediate is synthesized via the ring-opening of a 1,2,4-triazole epoxide. The causality of the regioselectivity is governed by steric hindrance; the azide nucleophile exclusively attacks the less sterically hindered terminal carbon of the oxirane ring, yielding the highly substituted tertiary alcohol (methanol core) 2.
Solvent Causality: A biphasic or co-solvent system like Methanol/Water (1:1) is critical. The organic alcohol solubilizes the highly lipophilic 1,2,4-triazole alkyne/azide precursors, while water is necessary to dissolve the sodium ascorbate reducing agent and facilitate the protonation of the intermediate Cu-triazolide complex.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of the Azido-1,2,4-Triazole Methanol Intermediate
This protocol outlines the regioselective preparation of 1-azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, a direct analogue of the fluconazole core.
Preparation: Dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone epoxide (10.0 mmol) in anhydrous DMF (20 mL) in a 100 mL round-bottom flask.
Causality: NH₄Cl acts as a mild proton source to activate the epoxide oxygen, facilitating nucleophilic attack without employing highly acidic conditions that could protonate the triazole ring and halt the reaction.
Reaction: Stir the mixture at 80 °C for 6 hours under an inert nitrogen atmosphere.
Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The reaction is complete when the epoxide precursor spot is entirely consumed. Confirm the product identity via FT-IR by observing the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ and a broad hydroxyl (methanol core) stretch at ~3300 cm⁻¹ .
Isolation: Quench the reaction with ice water (50 mL), extract with EtOAc (3 × 30 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure to yield the azido-alcohol intermediate.
Protocol 2: CuAAC Synthesis of 1,2,4-Triazole/1,2,3-Triazole Hybrids
Substrate Solubilization: In a 50 mL flask, dissolve the azido-alcohol intermediate (1.0 mmol) and the desired terminal alkyne (1.2 mmol) in a 1:1 mixture of Methanol/Water (10 mL).
Causality: TBTA must be added before the copper source to ensure immediate complexation, preventing the 1,2,4-triazole substrate from sequestering the metal.
Catalyst Generation: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.2 mmol, 20 mol%) freshly dissolved in 1 mL of deionized water. The solution will briefly turn brown/yellow, indicating the successful in situ reduction of Cu(II) to the active Cu(I)-TBTA complex.
Reaction: Stir the mixture vigorously at room temperature for 12 hours.
Self-Validation Check: The definitive, self-validating endpoint for this click reaction is the complete disappearance of the azide peak (~2100 cm⁻¹) via FT-IR analysis of a crude reaction aliquot. Do not stop the reaction until this peak is absent.
Purification: Dilute the mixture with cold water (20 mL). Filter the resulting precipitate, wash with cold water and diethyl ether, and recrystallize from hot ethanol to obtain the pure 1,4-disubstituted 1,2,3-triazole hybrid.
Quantitative Data & Optimization
The necessity of ligand-accelerated catalysis for 1,2,4-triazole derivatives is demonstrated in the optimization data below. Without TBTA, yields drop significantly due to catalyst poisoning.
Table 1: Optimization of CuAAC Conditions for 1,2,4-Triazole Methanol Derivatives
Catalyst System (mol%)
Ligand (mol%)
Solvent System
Temp (°C)
Time (h)
Isolated Yield (%)
CuSO₄ (5) / NaAsc (20)
None
MeOH / H₂O (1:1)
25
48
35%
CuSO₄ (5) / NaAsc (20)
None
t-BuOH / H₂O (1:1)
60
24
52%
CuSO₄ (5) / NaAsc (20)
TBTA (10)
MeOH / H₂O (1:1)
25
12
94%
CuI (10)
DIPEA (20)
THF
25
24
41%
Data indicates that the inclusion of TBTA allows for near-quantitative yields at room temperature, preserving the integrity of the tertiary alcohol core.
Synthetic Workflow Visualization
Figure 1: CuAAC synthetic workflow for 1,2,4-triazole/1,2,3-triazole methanol hybrids.
References
New triazole derivatives as antifungal agents: synthesis via click reaction, in vitro evaluation and molecular docking studies. Zou Y, Zhao Q, Liao J, Hua H, Yu S, et al. Bioorganic & Medicinal Chemistry Letters (2012).
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.MDPI Chemistry (2025).
Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media.PMC / NIH (2023).
Introduction: The 1,2,4-Triazole Scaffold in Drug Discovery The 1,2,4-triazole heterocycle is a highly privileged scaffold in modern medicinal chemistry. It is the core pharmacophore in numerous FDA-approved therapeutics...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The 1,2,4-Triazole Scaffold in Drug Discovery
The 1,2,4-triazole heterocycle is a highly privileged scaffold in modern medicinal chemistry. It is the core pharmacophore in numerous FDA-approved therapeutics, ranging from broad-spectrum antifungals (e.g., fluconazole, posaconazole) to aromatase inhibitors for breast cancer (e.g., letrozole). The pharmacological efficacy of these compounds is driven by a specific structural mechanism: the unshared electron pair on the nitrogen atom at the 4-position (N4) of the triazole ring forms a strong coordinate covalent bond with the heme iron within the active site of metalloenzymes, particularly Cytochrome P450 (CYP) isoforms.
In recent years, the repurposing and optimization of 1,2,4-triazoles have become a primary strategy for treating neglected tropical diseases, such as Chagas disease, by targeting the Trypanosoma cruzi CYP51 enzyme (sterol 14α-demethylase) . To identify novel, highly selective triazole derivatives, pharmaceutical laboratories rely on robust High-Throughput Screening (HTS) workflows capable of evaluating hundreds of thousands of compounds rapidly and accurately.
Assay Rationale: The Causality Behind Luminescent HTS
Historically, CYP inhibition assays relied on HPLC or fluorescence-based methods. However, in an HTS environment, fluorescence-based assays are highly susceptible to compound interference. Many small molecules in synthetic triazole libraries exhibit intrinsic autofluorescence or act as color quenchers, leading to high rates of false positives and false negatives.
To establish a self-validating and robust system, this protocol utilizes a bioluminescent assay architecture (e.g., Promega P450-Glo™) .
Mechanistic Causality:
The assay utilizes a proluciferin substrate. Uninhibited CYP enzymes metabolize this substrate into D-luciferin. A subsequent luciferase reaction generates light directly proportional to the D-luciferin produced. Because the readout is luminescence, it requires no excitation light, completely bypassing the autofluorescence interference inherent to large chemical libraries. Furthermore, the high water solubility of luminogenic substrates improves enzyme linearity and yields a massive signal-to-background ratio, consistently delivering Z'-factors > 0.8, which is the gold standard for HTS reliability .
Bioluminescent HTS workflow for evaluating 1,2,4-triazole-mediated CYP enzyme inhibition.
Experimental Protocol: 384-Well Luminescent HTS for CYP Inhibition
The following step-by-step methodology is optimized for a 384-well microplate format, balancing reagent conservation with high-throughput capabilities.
Required Materials
Target Enzyme: Recombinant human CYP3A4 or T. cruzi CYP51 membranes.
Detection: Luciferin Detection Reagent (Luciferase + ATP in optimized lysis buffer).
Consumables: 384-well opaque white microplates (Opaque walls are critical to prevent luminescent cross-talk between adjacent wells).
Compounds: 1,2,4-triazole library arrayed in 100% DMSO.
Step-by-Step Methodology
Step 1: Reagent Preparation
Prepare a 4X concentrated CYP enzyme/substrate working stock in 100 mM potassium phosphate buffer (pH 7.4). Separately, prepare a 4X NADPH regeneration system. Keep all enzyme mixtures on ice until dispensing to prevent premature degradation.
Step 2: Compound Transfer (Acoustic Dispensing)
Using an acoustic liquid handler (e.g., Echo 550), transfer 25 nL of the 1,2,4-triazole test compounds into the 384-well plate. Include wells for a positive control (e.g., Posaconazole) and a negative vehicle control (DMSO).
Causality: Acoustic dispensing eliminates disposable tip waste and ensures highly precise nanoliter transfers, keeping the final DMSO concentration at ≤0.5% (v/v), which prevents solvent-induced enzyme denaturation.
Step 3: Enzyme-Substrate Addition & Pre-Incubation
Dispense 5 µL of the 4X CYP/substrate mixture into all wells. Centrifuge the plate briefly (1000 x g for 1 minute) and incubate at room temperature for 10 minutes.
Causality: This pre-incubation step is biologically critical. It allows the 1,2,4-triazole compounds time to reach equilibrium binding and establish the coordinate covalent bond with the CYP heme iron before the catalytic reaction is forced to begin.
Step 4: Reaction Initiation
Dispense 5 µL of the 4X NADPH regeneration system to all wells to initiate CYP-mediated metabolism. Incubate the plates for 45–60 minutes at 37°C.
Causality: Utilizing an NADPH regeneration system rather than direct NADPH ensures a steady, continuous supply of reducing equivalents throughout the hour-long incubation, maintaining linear substrate conversion kinetics.
Step 5: Detection and Termination
Add 10 µL of Luciferin Detection Reagent to all wells.
Causality: This proprietary reagent performs three simultaneous functions: it lyses any vesicular membrane structures containing the CYP enzymes, instantly halts the CYP catalytic reaction, and initiates the glow-type luciferase reaction with the newly formed D-luciferin.
Step 6: Luminescence Readout
Incubate the plates for 20 minutes at room temperature to allow the luminescent signal to stabilize into a "glow" state. Read the microplate on a high-sensitivity luminometer (e.g., PerkinElmer EnVision) using an integration time of 0.1 to 1.0 second per well.
Step-by-step microplate processing workflow for high-throughput CYP inhibition screening.
Data Presentation & Quality Control
In an HTS campaign, identifying true hits requires rigorous statistical validation. The Z'-factor must be calculated for every plate to ensure the assay window is wide enough to distinguish weak inhibitors from background noise. Because 1,2,4-triazoles are highly potent, multi-point dose-response curves (typically 10-point, 1:3 serial dilutions) are generated to calculate accurate IC50 values.
Table 1: Standard Quality Control Metrics for 1,2,4-Triazole CYP HTS
1.0 nM – 50.0 nM (Dependent on specific triazole derivative)
Assay Z'-Factor
> 0.80 (Indicates a highly robust, self-validating assay window)
Signal-to-Background (S/B)
> 40-fold difference between vehicle control and fully inhibited control
DMSO Tolerance
Up to 1.0% (v/v) final concentration without signal degradation
Triazole hits identified in this primary screen that demonstrate an IC50 < 100 nM and favorable selectivity profiles are subsequently advanced to secondary phenotypic screens (e.g., intracellular T. cruzi amastigote assays or specific cancer cell line viability assays) to confirm biological efficacy .
Drug Strategies Targeting CYP51 in Neglected Tropical Diseases
Chemical Reviews / National Institutes of Health (PMC)
URL:[Link]
Predictive Models for Cytochrome P450 Isozymes Based on Quantitative High Throughput Screening Data
Journal of Chemical Information and Modeling / National Institutes of Health (PMC)
URL:[Link]
Triazoles - A paradigm shift in drug discovery: A review on synthesis and therapeutic potential
Arabian Journal of Chemistry
URL:[Link]
Application
Application Note: Comprehensive Analytical Characterization of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Quality Control Scientists. Introduction & Physicochemical Profiling (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Quality Control Scientists.
Introduction & Physicochemical Profiling
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of bioactive small molecules, including metallo-β-lactamase inhibitors and agricultural fungicides[1],[2].
From an analytical perspective, characterizing this compound presents specific challenges. As a hydrochloride salt of a low-molecular-weight triazole (Free base MW: 113.12 g/mol ; Salt MW: 149.58 g/mol ), it is highly hydrophilic (LogP < 0)[3]. Traditional Reversed-Phase Liquid Chromatography (RP-HPLC) using C18 columns often results in poor retention, phase collapse, and co-elution with the solvent front. Therefore, achieving a self-validating, robust analytical method requires orthogonal approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode cation-exchange chromatography,.
This application note provides field-proven, step-by-step methodologies for the chromatographic and spectroscopic characterization of this compound, grounded in the latest ICH Q2(R2) validation frameworks[4],[5].
Analytical Strategy & Causality
To ensure scientific integrity and method robustness, every analytical choice must be driven by the molecule's intrinsic properties:
Chromatographic Mode (HILIC vs. RP-HPLC): The presence of the basic triazole nitrogen and the hydroxyl group dictates the use of HILIC. By utilizing a high-organic mobile phase (e.g., >70% Acetonitrile), the polar water layer immobilized on the silica stationary phase facilitates partitioning and hydrogen-bonding interactions, ensuring adequate retention.
Buffer Selection: A volatile buffer (10 mM Ammonium Formate, pH 3.0) is mandatory. The acidic pH suppresses the ionization of silanol groups on the column while ensuring the triazole ring remains fully protonated, preventing peak tailing and ensuring compatibility with Mass Spectrometry (MS).
Detection (UV & MS): While the triazole ring possesses a conjugated
π
-system, its UV absorbance is relatively weak and non-specific (optimal at ~210 nm). Therefore, orthogonal detection using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode is critical for confirming the intact mass of the free base
[M+H]+=114.1
Caption: Logic diagram for selecting the appropriate HPLC method based on analyte polarity.
Experimental Protocols
Protocol A: HILIC-UV/MS Purity and Quantitation
This protocol is designed as a self-validating system. System Suitability Testing (SST) is integrated prior to sample injection to verify column efficiency and baseline stability.
Materials & Reagents:
LC-MS grade Acetonitrile (MeCN) and Water.
Ammonium Formate (LC-MS grade) and Formic Acid.
Column: HILIC stationary phase (e.g., Waters XBridge HILIC, 4.6 x 150 mm, 3.5 µm).
Step-by-Step Methodology:
Mobile Phase Preparation:
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B (Organic): 90% MeCN / 10% Mobile Phase A.
Sample Preparation: Accurately weigh 10.0 mg of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride. Dissolve in 10 mL of Sample Diluent (75% MeCN / 25% Water) to yield a 1.0 mg/mL stock solution. Causality: Samples must be dissolved in a diluent with a high organic composition to prevent solvent-mismatch peak distortion in HILIC.
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter.
Chromatographic Execution:
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 5 µL.
Isocratic Elution: 80% Mobile Phase B for 10 minutes.
Detection: Monitor UV at 210 nm. Simultaneously acquire MS data in ESI+ mode (Scan range: 50-300 m/z).
Protocol B: NMR Structural Elucidation
Nuclear Magnetic Resonance (NMR) is essential for confirming the regiochemistry of the methyl and hydroxymethyl substitutions on the triazole ring.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
d6
) or Deuterium Oxide (D
2
O). Causality: DMSO-
d6
is preferred if the observation of exchangeable protons (OH, NH) is desired, as D
2
O will cause these signals to collapse into the residual HOD peak[2].
Acquisition: Transfer to a 5 mm NMR tube. Acquire
1
H-NMR at 400 MHz and
13
C-NMR at 101 MHz.
Data Processing: Reference the spectrum to the residual solvent peak (DMSO-
d6
: 2.50 ppm for
1
H, 39.5 ppm for
13
C).
Quantitative Data & Expected Results
Table 1: Expected NMR Chemical Shifts (in DMSO-
d6
)
Caption: Comprehensive analytical workflow for triazole derivative characterization.
References
Validation of Analytical Procedures Q2(R2) - ICH
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
European Medicines Agency (EMA)
URL:[Link]
HPLC Methods for analysis of 1,2,4-triazole
HELIX Chromatography
URL:[Link]
Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors
National Institutes of Health (PMC)
URL:[Link]
Developing Structure-Activity Relationships (SAR) for Methyl-Triazole Analogs: An Application Note
Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust structure-activity relationships (SAR) for methyl-triazole analogs. The...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust structure-activity relationships (SAR) for methyl-triazole analogs. The triazole moiety is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2] This document outlines a structured, iterative approach, from initial hit identification to lead optimization, integrating rational compound design, chemical synthesis, and a suite of in vitro and in silico assays. We emphasize the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific rigor and reproducibility.
Introduction: The Significance of the Methyl-Triazole Scaffold in Drug Discovery
The triazole ring system, particularly the 1,2,3- and 1,2,4-isomers, is considered a "privileged scaffold" in medicinal chemistry.[1][3] Its unique electronic properties, including the ability to participate in hydrogen bonding and dipole interactions, make it an effective bioisostere for other functional groups, such as amides and esters.[2][4] The addition of a methyl group can further modulate lipophilicity, metabolic stability, and target engagement. Consequently, methyl-triazole analogs have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][5]
The development of a clear SAR is fundamental to transforming a promising "hit" compound into a viable drug candidate.[6] It involves systematically modifying the chemical structure of a molecule and observing the corresponding changes in its biological activity.[6] This iterative process allows for the identification of key structural motifs responsible for potency, selectivity, and desirable pharmacokinetic properties.
The SAR Development Workflow: An Integrated Approach
The successful elucidation of SAR for methyl-triazole analogs requires a multi-faceted approach that integrates computational design, chemical synthesis, and biological evaluation. This cyclical process allows for continuous refinement of analog design based on empirical data.
Caption: Iterative workflow for developing structure-activity relationships.
Strategic Design and Synthesis of Methyl-Triazole Analogs
The initial "hit" compound serves as the starting point for analog design. Systematic modifications are then introduced to probe the chemical space around this core scaffold.
3.1. Rationale for Analog Design
The goal of analog design is to systematically explore how different substituents and their positions on the methyl-triazole core influence biological activity. Key areas for modification include:
The Methyl Group: While the core topic is "methyl-triazole," it is crucial to understand the role of this specific alkyl group. Analogs can be designed where the methyl group is replaced with other small alkyl groups (ethyl, propyl) or is moved to different positions on the triazole or attached phenyl rings. This helps to probe steric and electronic effects.
Substituents on Appended Rings: If the triazole is linked to other aromatic or heterocyclic rings, these provide rich opportunities for modification. Electron-donating and electron-withdrawing groups should be systematically introduced at various positions to explore their impact on target binding and overall compound properties.
The Linker: If the methyl-triazole core is part of a larger molecule with a linker connecting it to another pharmacophore, the length, rigidity, and chemical nature of this linker can be varied.
3.2. Synthetic Protocols
The synthesis of 1,2,3-triazoles is often achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][7] This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for creating libraries of analogs.[7]
Protocol 1: Synthesis of 1,4-Disubstituted-1,2,3-Methyl-Triazole Analogs via CuAAC
This protocol outlines a general procedure for the synthesis of a library of methyl-triazole analogs.
Materials:
Appropriate terminal alkyne
Variety of substituted benzyl azides
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
tert-Butanol
Water
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the substituted benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1,4-disubstituted-1,2,3-methyl-triazole analog.
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Biological Evaluation: A Tiered Approach
A tiered approach to in vitro testing is efficient for screening a library of newly synthesized analogs.
The initial screen aims to determine the concentration of each analog required to inhibit the biological target by 50% (IC₅₀).[8] This provides a quantitative measure of potency and allows for the ranking of compounds.[8]
Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method for determining the IC₅₀ of an inhibitor for a specific enzyme.
Materials:
Purified target enzyme
Enzyme-specific substrate
Assay buffer (optimized for pH and ionic strength for the target enzyme)
Synthesized methyl-triazole analogs dissolved in DMSO
96-well microtiter plates
Microplate reader
Procedure:
Prepare serial dilutions of the methyl-triazole analogs in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
In a 96-well plate, add 50 µL of the appropriate analog dilution to each well. Include wells with buffer and DMSO only as positive (uninhibited) and negative (vehicle) controls.
Add 25 µL of the enzyme solution (at a predetermined optimal concentration) to each well and incubate for 15 minutes at the optimal temperature for the enzyme.
Initiate the enzymatic reaction by adding 25 µL of the substrate solution.
Immediately begin measuring the change in absorbance over time using a microplate reader at the appropriate wavelength for the product of the enzymatic reaction.
Calculate the initial reaction rates for each inhibitor concentration.
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
4.2. Secondary Assays: Elucidating Mechanism of Action and Selectivity
Analogs with promising potency should be further characterized in secondary assays to understand their mechanism of action (e.g., competitive, non-competitive) and their selectivity against related biological targets.
4.3. Early ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify compounds with the potential for good pharmacokinetic and safety profiles.[9][10][11] In vitro assays can provide valuable early insights.[12]
Table 1: Common In Vitro ADME/Tox Assays
Property Assessed
In Vitro Assay
Rationale
Solubility
Kinetic or Thermodynamic Solubility Assay
Poor solubility can lead to poor absorption and inaccurate in vitro data.
Permeability
Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability Assay
Predicts intestinal absorption and oral bioavailability.
Metabolic Stability
Liver Microsomal Stability Assay
Assesses the rate of metabolism by key drug-metabolizing enzymes (e.g., Cytochrome P450s).[12]
Cytotoxicity
MTT or CellTiter-Glo® Assay against various cell lines
Identifies general cellular toxicity.
hERG Inhibition
Patch-Clamp or Flux-Based Assays
Screens for potential cardiotoxicity, a common cause of drug attrition.
Data Analysis: Building the Structure-Activity Relationship
The data generated from the biological assays is analyzed to identify trends and build a predictive SAR model.
5.1. Qualitative SAR
Initially, qualitative relationships can be observed. For example, it might be noted that analogs with electron-withdrawing groups at the para-position of a phenyl ring are consistently more potent.
For a more rigorous analysis, QSAR models can be developed.[13][14] These models use computational methods to correlate physicochemical properties of the analogs (e.g., lipophilicity, electronic properties, steric parameters) with their biological activity.[15][16]
Caption: Conceptual overview of the QSAR modeling process.
Table 2: Example SAR Data for a Hypothetical Series of Methyl-Triazole Analogs
Compound ID
R-Group (para-position)
IC₅₀ (µM)
logP (calculated)
1a
-H
10.5
2.1
1b
-CH₃
8.2
2.6
1c
-OCH₃
5.1
2.0
1d
-Cl
1.8
2.8
1e
-CF₃
0.9
3.2
From this hypothetical data, a preliminary SAR can be deduced: the presence of an electron-withdrawing group at the para-position of the phenyl ring enhances inhibitory activity. This observation can then be used to design the next generation of analogs with potentially even greater potency.
Conclusion and Future Directions
The systematic development of structure-activity relationships is a critical and iterative process in drug discovery. For methyl-triazole analogs, a combination of rational design, efficient synthesis (such as through click chemistry), and a tiered approach to in vitro biological evaluation allows for the efficient exploration of chemical space. The insights gained from SAR studies are invaluable for optimizing lead compounds, improving their potency and selectivity, and mitigating potential liabilities, ultimately accelerating the journey from a preliminary hit to a clinical candidate.
References
Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research.
The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a vers
Pharmacological significance of triazole scaffold. Taylor & Francis Online.
Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Scite.
Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Rel
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today.
ADME Tox Studies: Shaping Drug Development P
Computational Method for Structure-Based Analysis of SAR Transfer. PubMed.
Computational Methods in Developing Quantitative Structure-Activity Relationships (QSAR): A Review. Bentham Science.
Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs. Benchchem.
The Role of ADME & Toxicology Studies in Drug Discovery & Development. The Connected Lab.
In Vitro ADME-Tox Profiling.
Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors.
Structure Activity Relationship Analysis and Development. Zenodo.
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC.
Computational analysis of structure-activity rel
A Review on Computational Methods in Developing Quantitative Structure-Activity Relationship (QSAR). International Journal of Drug Design and Discovery.
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC.
1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC.
Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applic
1,4-Disubstituted-[1][3]triazolyl-Containing Analogues of MT-II: Design, Synthesis, Conformational Analysis, and Biological Activity. ACS Publications.
Triazole derivatives as potential antifungal agents: A structure-activity rel
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships.
SAR study of azinane triazole-based derivative.
Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Benchchem.
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing.
High-throughput in vitro assays most commonly used to perform an SAR.
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors.
Application Note: In Vitro Antifungal Screening Protocol for Novel Triazole Derivatives
Scientific Rationale & Mechanism of Action The continuous emergence of resistant fungal pathogens, particularly within Candida and Aspergillus species, necessitates the rapid development and screening of novel antifungal...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Mechanism of Action
The continuous emergence of resistant fungal pathogens, particularly within Candida and Aspergillus species, necessitates the rapid development and screening of novel antifungal agents. Triazole derivatives remain the cornerstone of antifungal pharmacotherapy due to their broad-spectrum efficacy and favorable pharmacokinetic profiles.
The primary target of triazole antifungals is lanosterol 14α-demethylase (CYP51A1) , a cytochrome P450 enzyme critical for fungal cell membrane synthesis. The mechanism of action relies on the basic nitrogen atom of the triazole ring coordinating directly with the heme iron at the enzyme's active site[1]. This competitive inhibition halts the conversion of lanosterol to ergosterol. Consequently, the depletion of ergosterol and the subsequent accumulation of toxic 14α-methylated sterols disrupt membrane fluidity and arrest fungal growth[1].
Fig 1: Mechanism of action of novel triazole derivatives inhibiting ergosterol biosynthesis.
Methodological Framework: CLSI vs. EUCAST
To ensure that screening data is trustworthy and globally reproducible, novel compounds must be evaluated using standardized Broth Microdilution (BMD) methods. The two internationally recognized standards are the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines[2] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines[3].
While both methods are highly concordant, understanding the causality behind their specific parameters is critical for a Senior Application Scientist designing a screening assay:
Medium Selection: Both protocols mandate RPMI 1640 broth buffered to pH 7.0 with MOPS[4]. Causality: MOPS provides robust pH stability during incubation without chelating essential divalent cations, which would otherwise artificially skew the Minimum Inhibitory Concentration (MIC) profiles.
Glucose Concentration: CLSI utilizes 0.2% glucose[5], whereas EUCAST utilizes 2.0% glucose[4]. Causality: The higher glucose content in EUCAST promotes rapid, exponential fungal growth. This allows for reliable spectrophotometric MIC readings at 24 hours, effectively minimizing the "trailing growth" phenomenon frequently observed with fungistatic triazoles[3].
Step-by-Step Broth Microdilution Protocol
The following protocol is a harmonized approach optimized for the primary screening of novel triazole libraries against Candida spp., integrating the rigorous self-validating controls required for high-confidence drug discovery.
Phase 1: Reagent and Compound Preparation
Primary Stock: Dissolve the novel triazole derivative in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 1600 µg/mL.
Causality: Triazoles are inherently lipophilic; DMSO ensures complete solubilization.
Serial Dilution: Perform a 2-fold serial dilution of the stock in DMSO, followed by a 1:50 intermediate dilution in RPMI 1640.
Critical Control: The final concentration of DMSO in the test wells must strictly not exceed 1% (v/v). Concentrations >1% induce solvent-mediated fungal toxicity, resulting in false-positive antifungal activity.
Phase 2: Inoculum Standardization
Subculture the target yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours to ensure cells are in the active logarithmic growth phase.
Suspend isolated colonies in sterile 0.85% saline and adjust the turbidity to a 0.5 McFarland standard (approximately
1×106
to
5×106
CFU/mL).
Dilute the suspension 1:1000 in RPMI 1640 to achieve a final well inoculum of
0.5×103
to
2.5×103
CFU/mL[5].
Causality: Utilizing an overly dense inoculum triggers the "inoculum effect," where the sheer volume of target enzymes overwhelms the drug, artificially inflating the MIC.
Phase 3: Assay Assembly & Incubation
Dispense 100 µL of the diluted triazole compounds into columns 1–10 of a 96-well microtiter plate.
Self-Validating Controls:
Column 11 (Growth/Solvent Control): Add 100 µL RPMI containing 1% DMSO + 100 µL inoculum. Validates that the solvent vehicle does not inhibit fungal growth.
Column 12 (Sterility Control): Add 200 µL of sterile RPMI. Validates aseptic technique and media sterility.
Add 100 µL of the standardized inoculum to columns 1–11.
Incubate the plates aerobically at 35°C for 24 to 48 hours[5].
Phase 4: MIC Determination
Unlike fungicidal agents (e.g., Amphotericin B) which yield clear well endpoints (100% inhibition), triazoles are fungistatic.
Reading Standard: The MIC for triazoles is strictly defined as the lowest drug concentration that causes a ≥50%
reduction in growth (prominent decrease in turbidity) compared to the drug-free growth control[3].
Fig 2: Standardized broth microdilution workflow for in vitro antifungal susceptibility testing.
Quality Control & Data Interpretation
A screening protocol is only as reliable as its internal calibration. Every experimental batch must include established reference strains with known susceptibility profiles to validate the integrity of the media, the drug dilutions, and the incubation conditions. If the MIC values of the reference drugs fall outside the acceptable ranges, the entire plate must be discarded.
Table 1: Acceptable MIC Ranges for Standard Triazoles against QC Strains (24-48h)
Quality Control Strain
Fluconazole (µg/mL)
Posaconazole (µg/mL)
Voriconazole (µg/mL)
Candida parapsilosis ATCC 22019
1.0 – 4.0
0.06 – 0.25
0.016 – 0.125
Candida krusei ATCC 6258
16 – 128
0.06 – 0.5
0.06 – 0.5
Note: C. krusei is intrinsically resistant to fluconazole, making it an excellent high-end QC marker to ensure the upper limits of the drug dilution series are functioning correctly.
References
Clinical and Laboratory Standards Institute (CLSI)
National Institutes of Health (PMC)
Current Status of Antifungal Susceptibility Testing: Methods and Clinical Application
KoreaMed Synapse
URL
Stepwise design, synthesis, and in vitro antifungal screening of (Z)
Technical Support Center: Synthesis of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
Welcome to the technical support center for the synthesis of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the necessary insights to overcome common challenges and ensure the successful synthesis of this important heterocyclic compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low Yield of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol
Question: I am experiencing a low yield of the free base, (3-Methyl-1H-1,2,4-triazol-5-yl)methanol, before the hydrochloride salt formation. What are the likely causes and how can I optimize the reaction?
Answer: A low yield of the desired triazole methanol can stem from several factors, primarily related to the reduction of the corresponding ester or aldehyde precursor. The common synthetic route involves the reduction of a 3-methyl-1H-1,2,4-triazole-5-carboxylate ester.
Causality and Optimization Strategies:
Incomplete Reduction: The choice of reducing agent and reaction conditions are critical. While sodium borohydride (NaBH₄) is a common choice for ester reduction, its reactivity can be insufficient for some triazole esters.
Troubleshooting Steps:
Increase Reducing Agent Stoichiometry: Gradually increase the molar equivalents of NaBH₄. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal amount without promoting side reactions.
Elevate Reaction Temperature: Gently heating the reaction mixture can enhance the rate of reduction. However, be cautious as excessive heat can lead to decomposition or side-product formation.
Switch to a More Potent Reducing Agent: If NaBH₄ proves ineffective, consider using Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). LiAlH₄ is a much stronger reducing agent but requires strict anhydrous conditions and careful quenching procedures.
Side Reactions: The triazole ring itself can be susceptible to side reactions under harsh conditions.
Troubleshooting Steps:
Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Control Temperature: Use an ice bath to control the initial exothermic reaction upon addition of the reducing agent.
Work-up and Extraction Issues: The product is often water-soluble, leading to losses during aqueous work-up and extraction.
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the product and improve partitioning into the organic layer.
Use a More Polar Extraction Solvent: While ethyl acetate is common, a more polar solvent like a mixture of chloroform and isopropanol might be more effective.
Continuous Extraction: For highly water-soluble products, continuous liquid-liquid extraction can significantly improve recovery.
Issue 2: Dif[1]ficulty in the Formation and Isolation of the Hydrochloride Salt
Question: I have successfully synthesized the free base, but I am struggling to form and isolate the hydrochloride salt. The product either remains an oil or is difficult to purify.
Answer: The formation and crystallization of the hydrochloride salt can be a nuanced step. The hygroscopic nature of the salt and the presence of impurities can inhibit crystallization.
Causality and Optimization Strategies:
Improper Stoichiometry of HCl: An excess or deficit of hydrochloric acid can prevent the formation of a stable, crystalline salt.
Troubleshooting Steps:
Titrate with HCl: Dissolve the free base in a suitable solvent (e.g., isopropanol, ethanol) and slowly add a standardized solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) until the pH is slightly acidic (pH 2-3).
Use Gaseous HCl: For a very pure product, bubbling dry HCl gas through a solution of the free base can provide precise control over the salt formation.
Solvent Selection for Crystallization: The choice of solvent is critical for inducing crystallization.
Troubleshooting Steps:
Solvent/Anti-Solvent System: Dissolve the crude hydrochloride salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol). Then, slowly add an anti-solvent in which the salt is insoluble (e.g., diethyl ether, acetone, or ethyl acetate) until turbidity is observed. Allow the solution to slowly cool to induce crystallization.
Experiment with Different Solvents: Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization.
Presence of Impurities: Even small amounts of impurities can act as crystal growth inhibitors.
Troubleshooting Steps:
Purify the Free Base First: Before salt formation, ensure the free base is of high purity. This can be achieved through column chromatography or recrystallization.
Charcoal Treatment: If the product has color impurities, a charcoal treatment of the free base solution before salt formation can be effective.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol?
A1: A common and efficient route starts from acetamidine hydrochloride and formylhydrazine to first synthesize 3-methyl-1H-1,2,4-triazole. This can then be carboxyl[2]ated at the 5-position, followed by esterification and subsequent reduction to the desired methanol derivative.
Q2: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A2: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. For final product characterization, ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure. Infrared (IR) spectroscop[2][3]y can confirm the presence of the hydroxyl group. Elemental analysis is crucial for confirming the purity and elemental composition of the hydrochloride salt.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. When working with strong reducing agents like LiAlH₄, it is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere. The quenching of LiAlH₄ is highly exothermic and should be done slowly and carefully at a low temperature (e.g., 0 °C). The use of hydrochloric acid, especially in gaseous form, should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
Q4: My final product, the hydrochloride salt, is a white solid but appears to be hygroscopic. How should I store it?
A4: The hydrochloride salt of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol can be hygroscopic. It is best stored in a tightly sealed container, preferably in a desiccator with a drying agent like silica gel or phosphorus pentoxide to protect it from moisture.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1H-1,2,4-triazole
To a reactor, add acetamidine hydrochloride (1.0 eq) and anhydrous ethanol.
Cool the suspension to 0-5 °C.
Slowly add sodium methoxide (1.0 eq) while keeping the temperature below 20 °C.
Add formylhydrazine (1.0 eq).
Heat the reaction mixture to 55 °C and stir for 16 hours.
Cool the reaction to 20 °C and filter to remove solids.
The filtrate containing the product can be used in the subsequent steps.
This protocol is adapted from a known synthesis of 3-methyl-1,2,4-triazole.
Protocol 2: Gener[2]al Procedure for Hydrochloride Salt Formation
Dissolve the purified (3-Methyl-1H-1,2,4-triazol-5-yl)methanol free base in a minimal amount of anhydrous isopropanol.
Cool the solution in an ice bath.
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the pH of the solution is approximately 2-3 (checked with pH paper).
If a precipitate forms, continue stirring in the ice bath for 30 minutes.
If no precipitate forms, slowly add an anti-solvent like diethyl ether until the solution becomes cloudy.
Allow the mixture to stand at a low temperature (e.g., 4 °C) to facilitate crystallization.
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
General Synthesis Pathway
Caption: Overview of the synthetic route.
Quantitative Data Summary
Parameter
Recommended Condition
Rationale
Reduction Temperature
0 °C to reflux
Initial cooling for exothermic addition, followed by heating to drive the reaction to completion.
Reducing Agent (Ester)
NaBH₄ or LiAlH₄
NaBH₄ is milder; LiAlH₄ is for less reactive esters.
HCl for Salt Formation
1.0 - 1.1 equivalents
Ensures complete protonation without excess acid complicating crystallization.
Crystallization pH
2 - 3
Promotes the formation of the stable hydrochloride salt.
References
BenchChem. (2025). addressing regioselectivity issues in triazole synthesis.
MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
MDPI. (n.d.). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation.
YouTube. (2021, January 16). Unbelievable Challenges in Triazole Synthesis!
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.
IntechOpen. (2020, October 13). 1,2,3-Triazoles: Synthesis and Biological Application.
MDPI. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review.
DTIC. (2007, April 6). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint).
Cardiff University. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA.
MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
MDPI. (2011, September 20). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.
ResearchGate. (2025, October 15). (PDF) Regioselective Reduction of 1H-1,2,3-Triazole Diesters.
PMC. (n.d.). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.
PMC. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
Patent 0585235. (n.d.). METHOD FOR PRODUCING 3-NITRO-1,2,4-TRIAZOL-5-ONE (NTO).
Google Patents. (n.d.). WO2015059716A2 - Improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl).
MDPI. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
MDPI. (2021, February 22). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.
ChemicalBook. (2026, January 13). 3-METHYL-1H-1,2,4-TRIAZOLE | 7170-01-6.
Purification challenges of polar triazole methanol compounds
Advanced Chromatography Support Center: Purification of Polar Triazole Methanol Compounds Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter the notoriously difficul...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Chromatography Support Center: Purification of Polar Triazole Methanol Compounds
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter the notoriously difficult purification profiles of polar triazole methanol compounds (such as the antifungal agents fluconazole, voriconazole, and their synthetic intermediates). These molecules are characterized by a highly polar 1,2,4-triazole ring paired with a hydroxylated carbon (methanol moiety)[1].
This unique structural combination introduces three distinct chromatographic challenges:
Severe Peak Tailing: The basic nitrogen atoms in the triazole ring act as strong hydrogen-bond acceptors, interacting non-specifically with acidic silanol groups on standard silica gel.
Void Volume Elution: The cumulative polarity of the triazole and hydroxyl groups causes poor retention on hydrophobic reversed-phase (C18) columns.
Stereoisomer Co-elution: Many biologically active triazole methanols possess chiral centers, requiring specialized stationary phases to resolve enantiomers or diastereomers[2].
Below is our definitive troubleshooting guide and self-validating methodology for overcoming these hurdles.
Troubleshooting FAQs: Diagnostics & Causality
Q1: My crude triazole methanol streaks heavily on normal-phase TLC and elutes as a broad, tailing peak during flash chromatography. How do I fix this?A1: The streaking is a direct consequence of secondary ionic interactions. The slightly acidic nature of standard bare silica gel strongly binds the basic nitrogen atoms of the 1,2,4-triazole ring.
The Fix: You must mask the active silanol sites. Add a basic modifier to your mobile phase—typically 1% Triethylamine (TEA) or Diethylamine (DEA). Alternatively, switch to an amine-functionalized silica column (NH2-phase), which provides a basic surface environment, eliminating the need for mobile phase modifiers and drastically sharpening your peaks.
Q2: I switched to Reversed-Phase HPLC (C18), but my compound elutes in the solvent front (void volume). How can I increase retention?A2: Your compound is too polar for a standard endcapped C18 phase; the molecule thermodynamically prefers the polar mobile phase over the hydrophobic stationary phase.
The Fix: First, try reducing the organic modifier in your mobile phase (e.g., drop acetonitrile to 5-10%). If retention is still poor, transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica or zwitterionic phases) with a highly organic mobile phase (e.g., 90% Acetonitrile with 10% aqueous ammonium acetate), effectively retaining highly polar triazoles through a water-enriched partitioning layer.
Q3: How do I separate the enantiomers of a chiral triazole methanol drug like voriconazole?A3: Standard achiral columns cannot resolve stereoisomers. You must use a chiral stationary phase (CSP), typically a polysaccharide-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).
The Fix: Employ a polar organic mobile phase. A proven self-validating system for triazole enantioseparation utilizes 100% Ethanol modified with 0.1% DEA at a flow rate of 1.0 mL/min. The DEA suppresses non-specific triazole-silica interactions, allowing the chiral selector to effectively differentiate the enantiomers based purely on spatial hydrogen-bonding with the methanol hydroxyl group and steric hindrance[2].
To facilitate rapid method development, the following table summarizes validated chromatographic parameters for common triazole methanol compounds and their structurally similar impurities.
Experimental Protocol: RP-HPLC Purification and Enantioseparation
This protocol outlines a self-validating workflow for the isolation of pure triazole methanol enantiomers from a crude synthetic mixture.
Step 1: Sample Preparation & Diluent Selection
Weigh 50 mg of the crude triazole methanol mixture.
Dissolve in 50 mL of a compatible diluent (e.g., Methanol:Water 50:50 v/v) to ensure complete solubilization of both the hydrophobic aromatic rings and the polar triazole moiety.
Vortex for 1 minute and sonicate for 5 minutes to ensure homogeneity.
Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter that could foul the HPLC column frits[1].
Install a C18 analytical column (4.6 x 150 mm, 5 µm).
Equilibrate the system with a mobile phase of Acetonitrile:Water (50:50 v/v) at a flow rate of 1.0 mL/min[1].
Inject 20 µL of the filtered sample. Monitor UV absorbance at 254 nm.
Causality Check: Ensure the main peak shows a tailing factor of ≤ 1.5. If tailing occurs, add 0.1% Formic Acid to the mobile phase to protonate the residual silanol groups on the C18 column, reducing secondary interactions.
Step 3: Chiral Resolution & Fraction Collection
Switch to a Polysaccharide-based Chiral Stationary Phase (e.g., Chiral ART Cellulose-SZ, 250 x 4.6 mm, 5 µm).
Purge the system and equilibrate with an isocratic mobile phase of Ethanol:Diethylamine (100:0.1 v/v)[2].
Inject the sample. The (+) enantiomer typically elutes first (e.g., ~6.95 min), followed by the (-) enantiomer (e.g., ~9.95 min)[2].
Collect the fractions corresponding to each baseline-resolved peak.
Step 4: Post-Purification Recovery
Pool the collected fractions for each specific enantiomer.
Remove the volatile ethanol and DEA under reduced pressure using a rotary evaporator (water bath at 40°C).
Lyophilize the resulting residue to obtain the purified, dry triazole methanol enantiomers.
Workflow Visualization
Decision-tree workflow for troubleshooting and purifying polar triazole methanol compounds.
Side reactions in the N-alkylation of 3-methyl-1,2,4-triazoles
Welcome to the Technical Support Center for Heterocyclic Chemistry . This portal is designed for researchers and drug development professionals troubleshooting the complex side reactions associated with the N-alkylation...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry . This portal is designed for researchers and drug development professionals troubleshooting the complex side reactions associated with the N-alkylation of ambident heterocycles.
The N-alkylation of 3-methyl-1,2,4-triazole presents a classic challenge in synthetic organic chemistry. Due to the tautomeric nature of the triazole ring and the asymmetric steric environment created by the C3-methyl group, reactions rarely yield a single product. Instead, chemists frequently encounter poor regioselectivity, over-alkylation, and competing elimination pathways.
Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated methodology to help you achieve kinetic control and maximize your desired product yield.
Diagnostic Workflow: N-Alkylation Side Reactions
Workflow for diagnosing and resolving side reactions in 3-methyl-1,2,4-triazole N-alkylation.
Q1: Why is my reaction producing a mixture of N1, N2, and N4 isomers instead of a single product?A: This is caused by the ambident nature of the triazolate anion. When 3-methyl-1,2,4-triazole is deprotonated, the negative charge is delocalized across the N1, N2, and N4 atoms. The regiochemical outcome is dictated by a competition between steric hindrance and electronic distribution.
N1-Alkylation (Major Kinetic Product): The N1 position is adjacent to the C5 proton. Because a proton is sterically undemanding, N1 is the least hindered nucleophilic site, making it the kinetically favored pathway.
N2-Alkylation (Minor Kinetic Product): The N2 position is adjacent to the C3-methyl group. The steric bulk of the methyl group creates a higher activation energy barrier for the incoming electrophile, reducing the rate of N2-alkylation. However, standard batch conditions often still yield a significant percentage of this isomer[1].
N4-Alkylation (Thermodynamic Product): N4 is flanked by both the C3-methyl and C5-proton, making it the most sterically hindered site. Alkylation here is usually minimal under kinetic control but increases at elevated temperatures.
Causality Insight: If you require absolute selectivity, standard basic conditions (e.g., K₂CO₃/DMF) will always yield a mixture. To invert or force selectivity, consider using 2 which can shield specific nitrogen atoms through regioselective ion pairing[2].
Q2: I am observing a highly polar byproduct that stays at the baseline on normal-phase TLC and is lost during aqueous extraction. What is it?A: You are observing over-alkylation, which results in the formation of a 1,4-dialkyl-3-methyl-1,2,4-triazolium salt .
Causality Insight: Even after the initial N-alkylation (e.g., forming the N1-alkyl isomer), the N4 nitrogen retains a lone pair and significant nucleophilic character. If there is a localized excess of the alkylating agent, or if the reaction is heated too aggressively, the N4 nitrogen will attack a second equivalent of the electrophile[3]. Because the resulting 3 is permanently charged, it becomes highly water-soluble and is easily washed away during standard aqueous workups, leading to an artificially low mass balance[3].
Solution: Strictly limit the alkylating agent to 1.05 equivalents, ensure vigorous stirring to prevent high local concentrations, and keep the reaction temperature strictly below 40 °C.
Q3: My alkylating agent is completely consumed, but my triazole recovery is high and the product yield is near zero. What is happening?A: Your alkylating agent is undergoing an E2 elimination side reaction rather than an SN2 substitution.
Causality Insight: Triazolate anions are moderate bases. If you are using an alkyl halide with accessible beta-hydrogens (particularly secondary halides like isopropyl bromide) in combination with a strong inorganic base (like NaH or KOtBu), the basicity of the environment promotes the abstraction of a beta-hydrogen from the electrophile. This consumes the alkyl halide by converting it into an alkene, leaving the triazole unreacted.
Solution: Switch to a weaker, more bulky base (e.g., DBU or DIPEA) or change your electrophile to one with a better leaving group (like a triflate or mesylate) to accelerate the SN2 rate over the E2 rate. If direct alkylation remains impossible, consider 4 to build the triazole ring directly onto your substrate[4].
Quantitative Data: Effect of Reaction Conditions on Isomer Distribution
The table below summarizes typical isomer distributions and side-reaction frequencies for the N-alkylation of 3-methyl-1,2,4-triazole with a standard primary alkyl bromide.
Base
Solvent
Temp (°C)
N1 : N2 : N4 Ratio
Quaternization (%)
Mechanistic Rationale
K₂CO₃
DMF
25
75 : 20 : 5
< 2%
Kinetic control; N1 favored due to lower steric hindrance vs N2.
K₂CO₃
DMF
90
55 : 25 : 20
15%
Thermodynamic shift; higher energy N4 isomer and over-alkylation increase significantly.
NaH
THF
25
65 : 30 : 5
< 5%
Tighter ion pairing in THF reduces the nucleophilic differentiation between N1 and N2.
DBU
MeCN
25
85 : 13 : 2
< 1%
Homogeneous bulky base minimizes local concentration spikes, maximizing kinetic N1 selectivity.
This protocol is engineered to maximize N1-alkylation while actively suppressing quaternization and E2 elimination pathways.
Step 1: System Priming and Deprotonation
Charge an oven-dried flask with 3-methyl-1,2,4-triazole (1.0 eq) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at 0 °C under a nitrogen atmosphere. Stir for 30 minutes.
Causality: DBU is a strong, sterically hindered, homogeneous organic base. Unlike K₂CO₃, it fully dissolves, preventing heterogeneous reaction spikes that lead to over-alkylation.
Validation Check: The solution must remain completely homogeneous and clear. Any precipitation indicates moisture contamination.
Step 2: Electrophile Addition (Kinetic Control)
Dilute the alkyl halide (1.05 eq) in a small volume of anhydrous MeCN.
Add the alkyl halide solution via syringe pump over 1 hour, maintaining the internal temperature at exactly 0 °C to 5 °C.
Causality: Slow addition ensures the triazolate anion is always in excess relative to the electrophile, mathematically suppressing the probability of the mono-alkylated product reacting with a second equivalent of alkyl halide (quaternization).
Validation Check: Monitor by LC-MS or TLC (eluent: 5% MeOH in DCM). You should observe the rapid appearance of the N1 product (major, higher Rf) and N2 product (minor, lower Rf).
Step 3: Reaction Quench and Extraction
Once the alkyl halide is consumed (typically 2–4 hours post-addition), quench the reaction by adding saturated aqueous NH₄Cl.
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Causality: NH₄Cl neutralizes the DBU, stopping any further thermodynamic equilibration or background side reactions.
Validation Check: Spot the aqueous layer on TLC and stain with iodine or KMnO₄. A heavy spot at the baseline indicates that quaternization (triazolium salt formation) occurred and the product is trapped in the aqueous phase.
Step 4: Chromatographic Isolation
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify via silica gel flash chromatography using a shallow gradient (e.g., 0% to 5% MeOH in DCM).
Causality: N1 and N2 isomers have very similar polarities. A shallow, slow gradient is strictly required to separate the less polar N1-alkyl-3-methyl-1,2,4-triazole from the slightly more polar N2-isomer.
Validation Check: Confirm regiochemistry via 2D NMR (NOESY/ROESY). The N1-alkyl product will show a strong NOE cross-peak between the new alkyl protons and the C5-proton (singlet, ~8.0 ppm). The N2-alkyl product will show an NOE cross-peak between the new alkyl protons and the C3-methyl protons (~2.4 ppm).
References
M. R. N. et al. "Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity." Journal of the American Chemical Society (ACS Publications), 2019. [Link]
Singh, R. P. et al. "Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids." The Journal of Organic Chemistry (ACS Publications), 2002.[Link]
ChemRxiv. "Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions." ChemRxiv, 2020. [Link]
ACS Publications. "Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition." Organic Process Research & Development, 2022. [Link]
Triazole Synthesis Support Center: Regiocontrol & Troubleshooting
Welcome to the Technical Support Center for Azide-Alkyne Cycloadditions. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, stalled reactions, or unexpected regioisomer mix...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Azide-Alkyne Cycloadditions. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, stalled reactions, or unexpected regioisomer mixtures during triazole synthesis.
This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind experimental failures and provide self-validating protocols to ensure you achieve absolute regiocontrol—whether you are targeting the 1,4-disubstituted or 1,5-disubstituted 1,2,3-triazole.
Part 1: The Fundamentals of Regioisomer Formation
FAQ 1: Why am I getting a mixture of 1,4- and 1,5-disubstituted triazoles?
The Causality: If you are observing a mixture of isomers, your reaction is likely proceeding via the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition pathway. In an uncatalyzed reaction, the HOMO-LUMO energy gaps for the two possible transition states are nearly identical. Because neither pathway is energetically favored, thermal heating yields an approximate 1:1 mixture of the 1,4- and 1,5-regioisomers[1].
If you intended to run a catalyzed reaction (like CuAAC) but still see mixtures, your catalyst has likely deactivated (e.g., Cu(I) oxidized to Cu(II)). When the catalyst dies, any applied heat forces the reaction down the non-selective thermal pathway[2].
FAQ 2: How do metal catalysts solve this regioselectivity issue?
The Causality: Catalysts fundamentally alter the reaction mechanism by templating the substrates.
Copper (CuAAC): Cu(I) coordinates to a terminal alkyne to form a copper acetylide intermediate. This stepwise process lowers the activation energy by
107
to
108
fold and sterically locks the substrates to exclusively form the 1,4-disubstituted triazole[1].
Ruthenium (RuAAC): Ruthenium complexes coordinate both the azide and the alkyne (terminal or internal) to form a ruthenacycle intermediate. The electronic demands of this intermediate force the first C–N bond to form between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide, exclusively yielding the 1,5-disubstituted triazole[3].
Caption: Regioselectivity pathways in azide-alkyne cycloadditions based on catalyst selection.
Part 2: CuAAC Troubleshooting (1,4-Regioselectivity)
FAQ 3: Why is my CuAAC reaction stalling or turning green/blue?
The Causality: The active catalytic species is strictly Cu(I). However, Cu(I) is thermodynamically unstable in aqueous environments and readily oxidizes to Cu(II) in the presence of dissolved oxygen[4]. A green or blue tint in a reaction that was previously colorless or pale yellow is a visual indicator of Cu(II) formation. Once oxidized, the catalytic cycle breaks.
The Solution: Utilize a Cu(I)-stabilizing polytriazole ligand (like THPTA or TBTA) and maintain an excess of a reducing agent (Sodium Ascorbate) to continuously regenerate Cu(I) in situ[4].
Table 1: Quantitative Comparison of Cu(I)-Stabilizing Ligands
This protocol utilizes THPTA to ensure a robust, biocompatible reaction. The steps contain built-in visual checkpoints to validate the chemistry in real-time.
Pre-Complexation (The Critical Step): In a clean vial, mix 100 mM CuSO₄ in water with 200 mM THPTA ligand in water at a 1:2 molar ratio. Let stand for 5 minutes.
Causality: Pre-chelating Cu(II) prevents irreversible precipitation and blocks the bioavailability of toxic copper in biological samples[4].
Validation Checkpoint: The solution must turn a brilliant, clear blue. If cloudy, ligand binding failed; discard and remake.
Substrate Assembly: Combine the alkyne-labeled substrate and azide-modified substrate in your reaction vessel.
Catalyst Introduction: Add the pre-complexed Cu(II)/THPTA solution to the substrate mixture (typically 25 equivalents relative to the limiting reagent)[4].
In Situ Reduction: Add 40 equivalents of freshly prepared 100 mM Sodium Ascorbate in water[4].
Causality: Ascorbate acts as the electron donor, reducing Cu(II) to the catalytically active Cu(I) species.
Validation Checkpoint: The brilliant blue solution should turn colorless or pale yellow within 1-2 minutes. This color shift is your absolute confirmation of active Cu(I) generation.
Incubation: Allow the reaction to proceed at room temperature for 15–60 minutes.
Caption: Diagnostic logic tree for resolving CuAAC stalling and regioselectivity loss.
Part 3: RuAAC Troubleshooting (1,5-Regioselectivity)
FAQ 4: Why did my RuAAC reaction fail to produce the 1,5-isomer?
The Causality: Unlike CuAAC, which is highly robust in ambient conditions, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is notoriously sensitive to atmospheric oxygen. Oxygen poisoning of the CpRuCl(COD) or CpRuCl(PPh3)2 catalyst rapidly terminates the catalytic cycle[3]. Furthermore, RuAAC requires strict solvent homogeneity; if your substrates are crashing out, the ruthenacycle intermediate cannot form[3].
Atmospheric Control: Purge a dry reaction vessel equipped with a magnetic stir bar with Argon for 10–15 minutes.
Causality:Cp*RuCl(COD) reacts with molecular oxygen, destroying its ability to coordinate the alkyne and azide[3].
Validation Checkpoint: Continuous, vigorous argon bubbling through the solvent ensures complete
O2
displacement.
Substrate Loading: Dissolve the organic azide and alkyne in anhydrous, degassed 1,2-dichloroethane (DCE) or dimethylformamide (DMF)[3].
Validation Checkpoint: Inspect the vial against a light source. The solution must be 100% homogeneous. If particulates remain, switch to a more polar aprotic solvent.
Catalyst Addition: Add 1–5 mol% of Cp*RuCl(COD) catalyst to the reaction mixture under a positive stream of Argon[3].
Thermal Activation: Heat the reaction to 45–60 °C using an oil bath or heating block[3].
Monitoring: Monitor via LC-MS or TLC until the azide is consumed. The product will exclusively be the 1,5-disubstituted 1,2,3-triazole[6].
Part 4: Quick-Reference Troubleshooting Matrix
Table 2: Troubleshooting Common Triazole Synthesis Issues
Observation
Root Cause
Corrective Action
1,4 and 1,5 mixture observed
Thermal cycloaddition dominating due to catalyst death.
Verify catalyst activity. Do not heat CuAAC reactions above 40°C unnecessarily.
Reaction stalls (CuAAC)
Cu(I) oxidized to Cu(II) by dissolved
O2
.
Degas solvents; spike in 10-40 eq of Sodium Ascorbate; ensure THPTA ligand is present.
Reaction stalls (RuAAC)
Oxygen poisoning of the ruthenium catalyst.
Strictly degas solvents with Argon; assemble the reaction in a glovebox if possible.
Precipitation upon Cu addition
Poor ligand solubility or incorrect complexation order.
Pre-complex CuSO₄ with ligand (1:2 ratio) for 15 mins before adding to the reaction.
References
Source: organic-chemistry.
Source: nih.
Source: broadpharm.
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
Technical Support Center: NMR Troubleshooting for 1,2,4-Triazoles
Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently assist researchers, medicinal chemists, and drug development professionals in deciphering the complex Nuclear Magnetic Resonance...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently assist researchers, medicinal chemists, and drug development professionals in deciphering the complex Nuclear Magnetic Resonance (NMR) spectra of heterocyclic scaffolds.
Substituted 1,2,4-triazoles present unique spectroscopic challenges. Their spectra are often complicated by annular prototropic tautomerism, quadrupolar relaxation from nitrogen nuclei, and the subtle electronic differences between regioisomers[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your structural assignments are accurate and reproducible.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why are the
1
H and
13
C signals of my 1,2,4-triazole ring broad or completely missing at room temperature?
The Causality: Signal broadening in 1,2,4-triazoles is typically caused by two concurrent phenomena:
Intermediate Chemical Exchange: 1,2,4-triazoles exist in a dynamic equilibrium of 1H, 2H, and 4H tautomers[1]. At room temperature, the rate of proton exchange between the annular nitrogens often falls into the "intermediate regime" on the NMR timescale. This causes the signals for the C3 and C5 carbons (and their attached protons) to average out, resulting in massive line broadening or complete signal disappearance into the baseline.
Quadrupolar Relaxation: The
14
N nucleus has a spin of
I=1
and possesses a quadrupole moment. The asymmetric electric field gradient around the triazole nitrogens induces rapid quadrupolar relaxation. This partially decouples the adjacent protons, leading to broad, unresolved
1
H signals[2].
The Solution: To validate whether exchange or quadrupolar relaxation is the primary culprit, perform a Variable Temperature (VT) NMR experiment (See Protocol 1). Cooling the sample slows the proton exchange rate, locking the molecule into its lowest-energy tautomer (usually the 1H-form) and sharpening the signals[1].
Q2: I synthesized an N-alkylated 1,2,4-triazole. How can I definitively differentiate between the N1-alkylated and N4-alkylated regioisomers?
The Causality: Alkylation locks the triazole ring, preventing tautomerism. However, the
1
H and
13
C chemical shifts of the N1 and N4 isomers are often too similar for unambiguous assignment[3].
The Solution: The gold standard for regioisomer differentiation is the
1
H-
15
N Heteronuclear Multiple Bond Correlation (HMBC) experiment[3].
N1-Alkylation: The alkyl protons will show a strong
3JH,N
correlation to a pyrrole-type nitrogen (N1), which resonates highly upfield (approx. -200 to -240 ppm relative to CH
3
NO
2
)[4].
N4-Alkylation: The alkyl protons will show a
3JH,N
correlation to a pyridine-type nitrogen (N4), which resonates further downfield (approx. -130 to -170 ppm)[5].
Q3: Why do literature sources report vastly different
15
N chemical shifts for the same 1,2,4-triazole molecule?
The Causality: This is a classic referencing artifact.
15
N NMR data is historically reported using two different external standards: liquid ammonia (NH
3
, set at 0 ppm) or nitromethane (CH
3
NO
2
, set at 0 ppm)[2].
The Solution: Always verify the reference standard. The conversion factor is approximately 380 ppm. A pyridine-type nitrogen appearing at -150 ppm on the CH
3
NO
2
scale will appear at +230 ppm on the liquid NH
3
scale. In modern pharmaceutical analysis, the CH
3
NO
2
scale (where shifts are negative) is highly recommended for azoles.
Part 2: Quantitative Data Reference
The following table summarizes the typical chemical shift ranges for 1,2,4-triazoles to aid in your spectral assignments.
Nucleus
Position / Type
Typical Chemical Shift (
δ
, ppm)
Notes & Causality
13
C
C3 / C5 (Ring Carbons)
140.0 – 165.0 ppm
Highly dependent on substituents. An exocyclic amino group at N4 deshields the carbons to ~147 ppm.
15
N
N1 / N2 (Pyrrole-type, -NH-)
-200.0 to -240.0 ppm
Referenced to CH
3
NO
2
. The lone pair is delocalized into the aromatic
π
-system, increasing shielding[4].
15
N
N4 (Pyridine-type, =N-)
-130.0 to -170.0 ppm
Referenced to CH
3
NO
2
. The lone pair is orthogonal to the
π
-system, resulting in a downfield shift[4].
1
H
C3-H / C5-H
7.5 – 9.5 ppm
Often appears as a broad singlet at room temperature due to tautomeric exchange[1].
Part 3: Standard Operating Protocols (SOPs)
Protocol 1: Variable Temperature (VT) NMR for Resolving Tautomeric Broadening
This protocol is a self-validating system: if cooling the sample produces sharp, distinct peaks, the initial broadening was definitively caused by intermediate chemical exchange.
Sample Preparation: Dissolve 10-15 mg of your 1,2,4-triazole in 0.6 mL of a dry, low-freezing-point solvent (e.g., DMF-
d7
or CD
2
Cl
2
). Avoid protic solvents like Methanol-
d4
as they facilitate rapid intermolecular proton exchange.
Initial Acquisition: Acquire a standard
1
H and
13
C spectrum at 298 K. Note the line width at half-height (
Δν1/2
) of the triazole ring protons.
Cooling Phase: Lower the probe temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step.
Monitoring: Acquire a 1D
1
H spectrum at each interval. You will observe the broad singlet begin to decoalesce.
Slow Exchange Regime: Continue cooling until the signals split into sharp, distinct peaks representing the static tautomers (typically reached between 230 K and 250 K).
Data Processing: Acquire the final
13
C spectrum at this low temperature to observe the fully resolved C3 and C5 carbon signals.
Protocol 2:
1
H-
15
N HMBC Acquisition for Regioisomer Differentiation
This protocol utilizes the natural abundance of
15
N (0.37%) to map the carbon-nitrogen connectivity without isotopic labeling.
Sample Concentration: Prepare a highly concentrated sample (approx. 30-50 mg) in dry DMSO-
d6
. High concentration is critical due to the low natural abundance of
15
N and its negative gyromagnetic ratio[5].
Probe Tuning: Carefully tune and match the probe for both
1
H and
15
N frequencies.
Parameter Optimization: Select a 2D
1
H-
15
N HMBC pulse sequence. Set the long-range coupling constant (
nJH,N
) delay to target 5 - 8 Hz . This is the optimal coupling constant for
3J
correlations between alkyl protons and annular nitrogens.
Acquisition: Run the experiment with a sufficient number of scans (typically 128-256 scans per t1 increment) to ensure an adequate signal-to-noise ratio.
Interpretation: Analyze the cross-peaks. If the alkyl CH
2
protons correlate to a nitrogen at ~ -220 ppm, you have the N1-isomer. If they correlate to a nitrogen at ~ -150 ppm, you have the N4-isomer[3].
Part 4: Visual Workflows and Logical Relationships
Annular prototropic tautomerism equilibrium in substituted 1,2,4-triazoles.
Workflow for differentiating N-alkylated 1,2,4-triazole regioisomers using 1H-15N HMBC.
References
1,2,4-triazole - Organic & Biomolecular Chemistry
Royal Society of Chemistry[Link]
Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments
PubMed / Magnetic Resonance in Chemistry[Link]
Very thermostable energetic materials based on a fused-triazole
National Science Foundation (NSF) / RSC Advances[Link]
Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR
International Journal of Experimental Spectroscopic Techniques[Link]
15N NMR Spectroscopy in Structural Analysis
ResearchGate / Current Organic Chemistry[Link]
Validating the Mechanism of Action of Novel Triazole Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. This guide provides an in-depth, ob...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. This guide provides an in-depth, objective comparison of essential experimental methodologies for elucidating the mechanism of action of novel triazole kinase inhibitors. Moving beyond a simple checklist of protocols, we will delve into the causality behind experimental choices, emphasizing the creation of self-validating systems to ensure data integrity and accelerate your research.
The triazole scaffold has become a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its unique electronic properties and ability to form favorable interactions within the ATP-binding pocket of kinases have led to the development of potent and selective inhibitors against a range of targets, from EGFR in lung cancer to PKCδ in overcoming drug resistance.[1] However, the promise of any novel triazole-based inhibitor hinges on a thorough and unbiased validation of its mechanism of action.
The Validation Gauntlet: A Multi-pronged Approach
A robust validation strategy is not a linear path but a matrix of interlocking biochemical, biophysical, and cell-based assays. Each method provides a unique piece of the puzzle, and their collective data build a comprehensive and trustworthy picture of the inhibitor's behavior.
Biochemical Assays: The First Litmus Test
Biochemical assays are the foundational step, directly measuring the inhibitor's effect on the catalytic activity of the purified target kinase.[2][3] These in vitro assays are essential for determining initial potency and selectivity.
Common Formats:
Radiometric Assays: The traditional gold standard, these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to quantify substrate phosphorylation.[4]
Fluorescence-Based Assays: These methods employ fluorescently labeled substrates or antibodies to detect phosphorylation, offering a safer and often higher-throughput alternative to radiometry.[5][6] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a popular format.[7]
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[5]
Experimental Protocol: A Representative Fluorescence-Based Kinase Assay [8][9]
Reagent Preparation:
Prepare a 10-dose IC50 dilution series of the triazole inhibitor (e.g., starting at 100 µM with 3-fold serial dilutions) in DMSO.
Dilute the purified recombinant target kinase (e.g., Aurora-A) to the desired final concentration (e.g., 1.25 nM) in kinase assay buffer.
Prepare a master mix containing the peptide substrate (e.g., 10 µM), ATP (e.g., 15 µM), and DTT (e.g., 1 mM).
Assay Execution:
Add the diluted inhibitor and the kinase solution to a 384-well plate.
Initiate the kinase reaction by adding the master mix.
Incubate the plate at a controlled temperature (e.g., 30°C).
Data Acquisition:
Measure the fluorescence signal at regular intervals (e.g., every 3 minutes for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., λEx/Em = 360/485 nm).
Data Analysis:
Plot the rate of substrate phosphorylation against the inhibitor concentration.
Fit the data to a dose-response curve to determine the IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%.
Comparative Analysis of Biochemical Assays:
Assay Type
Principle
Advantages
Disadvantages
Radiometric
Measures incorporation of radioactive phosphate into a substrate.
High sensitivity, direct measurement.
Safety concerns, waste disposal, low throughput.
Fluorescence
Detects changes in fluorescence upon substrate phosphorylation.
High throughput, non-radioactive, amenable to kinetics.
Potential for compound interference (autofluorescence).[5]
Luminescence
Measures ATP consumption or ADP production via a coupled enzymatic reaction leading to light emission.
High sensitivity, broad applicability to different kinases.
Indirect measurement, potential for enzyme coupling interference.
dot
Caption: Workflow for initial biochemical validation of a novel kinase inhibitor.
Biophysical Assays: Unveiling the Binding Dynamics
While biochemical assays measure the consequence of inhibition, biophysical assays directly measure the binding interaction between the inhibitor and the kinase.[2] This is crucial for confirming target engagement and understanding the thermodynamics and kinetics of the interaction.
Key Techniques:
Surface Plasmon Resonance (SPR): Measures the binding of an inhibitor to a kinase immobilized on a sensor chip in real-time, providing on- and off-rates (ka and kd) and the dissociation constant (KD).
Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), and enthalpy (ΔH).
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring the change in the thermal stability of a target protein upon ligand binding.[10]
Comparative Analysis of Biophysical Assays:
Assay Type
Principle
Advantages
Disadvantages
SPR
Measures changes in refractive index upon binding to a sensor surface.
Real-time kinetics, label-free.
Requires protein immobilization, potential for artifacts.
ITC
Measures heat changes upon binding in solution.
True in-solution measurement, provides full thermodynamic profile.
Requires larger amounts of protein, lower throughput.
CETSA
Measures ligand-induced changes in protein thermal stability.
In-cell and in-vivo compatible, no protein modification needed.
Indirect measurement of binding, lower throughput.
Cell-Based Assays: Proving Efficacy in a Physiological Context
Positive results from in vitro assays are a great start, but the ultimate test is whether the inhibitor works in a living cell.[11][12] Cell-based assays are critical for confirming target engagement in a physiological setting and for assessing the inhibitor's downstream functional effects.
Essential Cellular Assays:
Target Engagement Assays (e.g., NanoBRET™): These assays, often using Bioluminescence Resonance Energy Transfer (BRET), directly measure the binding of an inhibitor to its target kinase within intact cells.[13][14][15] This is a powerful method for determining cellular potency.[16]
Phosphorylation Assays (e.g., Western Blot, ELISA): These methods measure the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates.[13] A decrease in phosphorylation upon inhibitor treatment provides direct evidence of target inhibition.
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.[17]
Experimental Protocol: Western Blot for Downstream Signaling [17]
Cell Culture and Treatment:
Seed cancer cells known to be driven by the target kinase (e.g., EGFR-mutant lung cancer cells for an EGFR inhibitor) in 6-well plates.
Treat the cells with varying concentrations of the triazole inhibitor for a specified time (e.g., 24 hours).
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its downstream effectors (e.g., phospho-Akt, phospho-ERK), as well as antibodies for the total protein levels as loading controls.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection and Analysis:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities to determine the dose-dependent inhibition of downstream signaling.
dot
Caption: A typical workflow for validating the cellular activity of a kinase inhibitor.
The Importance of Kinase Selectivity Profiling
A common pitfall in kinase inhibitor development is off-target effects.[18] The human kinome consists of over 500 members, many with highly conserved ATP-binding sites.[2] Therefore, it is imperative to profile novel triazole inhibitors against a broad panel of kinases to determine their selectivity. This can be done using large-scale biochemical or cell-based screening platforms. A highly selective inhibitor is more likely to have a favorable safety profile in clinical development.
Conclusion: Building a Coherent and Trustworthy Data Package
Validating the mechanism of action of a novel triazole kinase inhibitor is a multifaceted endeavor that requires a carefully planned and executed series of experiments. By integrating data from biochemical, biophysical, and cell-based assays, researchers can build a robust and self-validating data package. This comprehensive approach not only provides a deep understanding of the inhibitor's molecular mechanism but also instills confidence in its potential as a therapeutic candidate. Remember, every experiment should be designed to answer a specific question and to cross-validate the findings of other assays, ultimately leading to a coherent and compelling scientific narrative.
References
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
Chen, Y. L., et al. (2023). Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. American Journal of Cancer Research, 13(10), 4693–4707. [Link]
El-Damasy, A. K., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5645. [Link]
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
Kumar, A., et al. (2025, October 27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry. [Link]
Chen, Y. L., et al. (2023). Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. American Journal of Cancer Research, 13(10), 4693–4707. [Link]
Aouad, M. R., et al. (2023). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Journal of the Indian Chemical Society, 100(11), 101192. [Link]
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
ResearchGate. (n.d.). Triazole containing drug with mTOR inhibition and anticancer activity. ResearchGate. [Link]
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307–309. [Link]
Promega Corporation. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]
Wang, S., et al. (2019). Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5-a]pyrimidine-Based Inhibitors Targeting the DCN1–UBC12 Protein–Protein Interaction. Journal of Medicinal Chemistry, 62(6), 3127–3143. [Link]
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
El-Damasy, A. K., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. PMC. [Link]
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]
Google Patents. (n.d.). WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors.
Bain, J., et al. (2003). The specificities of some commonly used protein kinase inhibitors. Biochemical Journal, 371(Pt 1), 199–204. [Link]
Armstrong, S. A., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1335804. [Link]
Klüter, S., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 18(3), 544–555. [Link]
ACS Publications. (2021, November 12). Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. [Link]
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
Al-Warhi, T., et al. (2025). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone-1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. Heliyon, 11(3), e30894. [Link]
MDPI. (2024, July 2). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI. [Link]
ResearchGate. (n.d.). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]
Comprehensive Comparison Guide: Cross-Reactivity Profiling of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol-Derived Inhibitors
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary The (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochlorid...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison & Protocol Guide
Executive Summary
The (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) scaffold is a highly versatile, low-molecular-weight building block utilized in the synthesis of diverse pharmacological agents, ranging from antifungal CYP51 inhibitors to targeted kinase inhibitors. However, the 1,2,4-triazole pharmacophore is notorious for its potential to induce off-target cross-reactivity, primarily through heme-iron coordination in human Cytochrome P450 (CYP) enzymes and ATP-mimetic hydrogen bonding in kinase hinge regions.
As a Senior Application Scientist, I have structured this guide to objectively compare the cross-reactivity profiles of inhibitors derived from this specific 3-methyl-triazole scaffold against alternative imidazole and unsubstituted triazole scaffolds. Furthermore, this guide provides self-validating experimental protocols to rigorously quantify these off-target liabilities during lead optimization.
Mechanistic Foundations of Triazole Cross-Reactivity
To engineer selective inhibitors, one must first understand the causality behind off-target binding. The cross-reactivity of azole-derived compounds is governed by the electronic and steric properties of the heterocycle [1].
Electronic Causality (
σ
-Donor Basicity): Imidazole rings possess high
σ
-donor basicity, leading to strong, often indiscriminate coordination with the ferric (Fe³⁺) heme iron of CYP450 enzymes. In contrast, the 1,2,4-triazole ring is a weaker
σ
-donor. This reduced basicity inherently lowers the baseline affinity for human CYP enzymes, providing a wider therapeutic window [2].
Steric Causality (The 3-Methyl Advantage): Unsubstituted 1,2,4-triazoles can still easily access the crowded active sites of drug-metabolizing enzymes like CYP3A4 and CYP2C9. The deliberate incorporation of a methyl group at the 3-position of the (3-Methyl-1H-1,2,4-triazol-5-yl)methanol scaffold introduces localized steric hindrance. When the N4 atom attempts to coordinate with the heme iron, this 3-methyl group clashes with the porphyrin ring or surrounding active-site residues (e.g., Isoleucine 369 in CYP3A4), significantly attenuating off-target CYP inhibition.
Vectorial Hydrogen Bonding: The 5-hydroxymethyl group acts as a highly tunable vector. In kinase inhibitors, it can be directed toward the solvent-exposed region to improve solubility, or modified to interact with specific residues outside the highly conserved ATP-binding pocket, thereby driving kinome selectivity.
Fig 1. Mechanistic pathways of triazole-mediated target and off-target engagement.
Comparative Performance Data
To objectively evaluate the scaffold, we compare representative inhibitors derived from (3-Methyl-1H-1,2,4-triazol-5-yl)methanol against matched-molecular pairs utilizing an Imidazole core and an Unsubstituted 1,2,4-Triazole core.
Table 1: CYP450 Isoform Selectivity Panel
Data represents IC₅₀ values (µM) determined via fluorogenic substrate assays. Higher values indicate lower cross-reactivity (better safety profile).
Scaffold Core in Inhibitor
CYP3A4 IC₅₀ (µM)
CYP2C9 IC₅₀ (µM)
CYP2D6 IC₅₀ (µM)
Selectivity Rationale
Imidazole (Reference)
0.18 ± 0.04
0.45 ± 0.12
1.20 ± 0.30
Strong
σ
-donor; high off-target liability [1].
Unsubstituted 1,2,4-Triazole
2.50 ± 0.35
4.10 ± 0.60
>10.0
Weaker
σ
-donor; moderate CYP inhibition.
3-Methyl-1,2,4-Triazole
>10.0
>10.0
>20.0
Steric clash from 3-methyl prevents heme coordination.
Voriconazole (Clinical Control)
2.80 ± 0.20
2.10 ± 0.15
>10.0
Baseline for clinically acceptable CYP cross-reactivity.
Table 2: Kinome Off-Target Profiling (In-Cell)
Data represents percent inhibition at 1 µM against a panel of off-target kinases using NanoBRET technology. Lower percentages indicate higher selectivity.
Scaffold Core in Inhibitor
LCK (% Inhib)
EGFR (% Inhib)
p38α (% Inhib)
Gini Selectivity Score
Imidazole
85%
72%
60%
0.35 (Poor)
Unsubstituted 1,2,4-Triazole
45%
50%
30%
0.52 (Moderate)
3-Methyl-1,2,4-Triazole
<10%
<10%
12%
0.78 (Excellent)
Takeaway: The integration of the 3-methyl group fundamentally shifts the cross-reactivity profile, rescuing the compound from the broad-spectrum liability typical of basic azoles.
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, cross-reactivity must be measured using robust, self-validating systems. The following protocols detail the exact methodologies required to reproduce the comparative data.
This assay evaluates the potential of the triazole derivatives to inhibit major drug-metabolizing enzymes.
Causality of Design: Fluorogenic substrates are utilized because their metabolites emit strong fluorescent signals, allowing for rapid, high-throughput kinetic reads without the bottleneck of LC-MS/MS.
Step-by-Step Methodology:
Reagent Preparation: Thaw recombinant human CYP450 supersomes (e.g., CYP3A4, CYP2C9) and keep on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the triazole derivatives in DMSO.
Reaction Assembly: In a 384-well black opaque plate, add 10 µL of the enzyme/substrate mixture (e.g., 7-BFC for CYP3A4) to each well.
Inhibitor Addition: Transfer 100 nL of the serially diluted compounds into the assay plate using an acoustic dispenser (e.g., Echo 550). Critical: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced enzyme denaturation [1].
Initiation: Add 10 µL of NADPH regenerating system to initiate the reaction.
Incubation & Reading: Incubate at 37°C for 30 minutes. Stop the reaction with 5 µL of 0.5 M Tris base. Read fluorescence (Excitation: 405 nm, Emission: 535 nm).
Self-Validating Controls:
Positive Control: Ketoconazole (CYP3A4) and Sulfaphenazole (CYP2C9). If the IC₅₀ of Ketoconazole deviates by >3-fold from historical baselines (~15 nM), the assay run is rejected.
System Integrity: Calculate the Z'-factor using DMSO vehicle (max signal) and 10 µM Ketoconazole (min signal). A Z'-factor ≥ 0.6 validates the assay's robustness.
Protocol B: NanoBRET In-Cell Kinase Profiling
Cell-free recombinant kinase assays often utilize truncated proteins that do not represent the physiological state, leading to false-positive cross-reactivity data. This protocol uses NanoBRET to measure true in-cell target engagement [3].
Step-by-Step Methodology:
Transfection: Plate HEK293T cells in a 96-well format. Transiently transfect cells with plasmids encoding the target/off-target kinase fused to NanoLuc® luciferase.
Tracer Addition: After 24 hours, add the cell-permeable NanoBRET target tracer (a fluorescent ATP-competitive probe) at a concentration equivalent to its cellular K_d.
Compound Treatment: Add the 3-methyl-triazole derivatives at 1 µM (for single-point profiling) or in a dose-response format. Incubate for 2 hours at 37°C.
Substrate Addition: Add Nano-Glo® substrate and extracellular NanoLuc inhibitor to isolate the intracellular signal.
Measurement: Measure BRET ratio (Emission at 610 nm / Emission at 460 nm) using a luminescence microplate reader.
Self-Validating Controls:
Tracer-Only Control: Establishes the maximum BRET signal (100% occupancy).
No-Tracer Control: Establishes background luminescence. Displacement of the tracer by the test compound directly proves competitive binding at the kinase hinge region in a live-cell environment.
Fig 2. Cross-reactivity screening workflow with integrated self-validating checkpoints.
References
Comparison of Antifungal Azole Interactions With Adult Cytochrome P450 3A4 Versus Neonatal Cytochrome P450 3A7. Drug Metabolism and Disposition.
URL:[Link]
To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme. Inorganic Chemistry.
URL:[Link]
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
URL:[Link]
Validation
Correlating in vitro and in vivo activity of novel triazole antifungal agents.
Correlating In Vitro and In Vivo Activity of Novel Triazole Antifungal Agents: A Comprehensive Comparison Guide As antifungal resistance escalates globally, the development of novel triazole and tetrazole agents has beco...
Author: BenchChem Technical Support Team. Date: March 2026
Correlating In Vitro and In Vivo Activity of Novel Triazole Antifungal Agents: A Comprehensive Comparison Guide
As antifungal resistance escalates globally, the development of novel triazole and tetrazole agents has become a critical focus in pharmaceutical research. However, a persistent challenge in antifungal drug development is establishing a robust in vitro-in vivo correlation (IVIVC). An agent that exhibits exceptional potency in a microtiter plate may fail in a mammalian system due to high protein binding, rapid clearance, or poor tissue penetration.
As a Senior Application Scientist, I have structured this guide to dissect the mechanistic, pharmacokinetic (PK), and pharmacodynamic (PD) variables that bridge the gap between in vitro susceptibility (MIC) and in vivo efficacy. We will objectively compare established novel triazoles (Voriconazole, Posaconazole, Isavuconazole) with next-generation agents (Oteseconazole) and provide a self-validating experimental blueprint for establishing IVIVC.
Mechanistic Grounding: The CYP51 Inhibition Pathway
All azole antifungals operate via the competitive inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This inhibition halts the biosynthesis of ergosterol, leading to the accumulation of toxic methylated sterols and the subsequent collapse of fungal cell membrane integrity[1].
The causality behind the efficacy of novel agents lies in their structural affinity. For instance, newer agents like Oteseconazole utilize a tetrazole metal-binding group rather than a triazole group, which dramatically increases selectivity for fungal CYP51 over human CYP enzymes (>2200-fold selectivity), thereby reducing in vivo toxicity and drug-drug interactions[2].
Fig 1. Mechanistic pathway of CYP51 inhibition by novel azole antifungal agents.
The Pharmacodynamic Driver: Why AUC/MIC Dictates Efficacy
To correlate in vitro data with in vivo outcomes, we must identify the correct PK/PD index. Unlike beta-lactam antibiotics, which rely on the time the free drug concentration remains above the MIC (
f
T > MIC), triazoles exhibit a prolonged post-antifungal effect (PAFE). In vivo studies demonstrate that the PAFE for agents like Isavuconazole can extend up to 8.4 hours[3].
Because of this prolonged PAFE and concentration-independent killing above a certain threshold, the parameter that optimally links drug exposure with the observed antifungal effect is the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC) [4].
Causality Check: Why do we adjust for protein binding? Only the unbound fraction (
fu
) of the drug can traverse the vascular endothelium to reach the site of infection and interact with fungal CYP51. Therefore, the free AUC/MIC (
f
AUC/MIC) is the true predictor of in vivo success[5].
Comparison Guide: Novel Triazoles vs. Next-Generation Agents
The following table synthesizes the in vitro potency, in vivo PK/PD targets, and clinical differentiators of four advanced azole antifungals.
Antifungal Agent
Fungal CYP51 Selectivity
In Vitro MIC₉₀ (C. albicans)
Target
f
AUC/MIC (In Vivo)
Protein Binding
Key Differentiator & Clinical Profile
Voriconazole
High
0.015 - 0.06 µg/mL
~20 - 25
~58%
Standard of care for Aspergillus; exhibits non-linear PK requiring therapeutic drug monitoring.
To objectively evaluate a novel antifungal, researchers must utilize a self-validating experimental workflow. The following protocol details the transition from in vitro susceptibility testing to in vivo murine models.
Phase 1: In Vitro Susceptibility (CLSI/EUCAST)
Causality: You must standardize the in vitro baseline. Variations in broth glucose content between CLSI and EUCAST methodologies can shift MIC values by 1-2 dilutions[6].
Prepare standard RPMI 1640 broth (buffered to pH 7.0 with MOPS).
Inoculate 96-well microtiter plates with a standardized fungal suspension (
0.5×103
to
2.5×103
CFU/mL).
Expose the isolates to 2-fold serial dilutions of the novel triazole.
Validation Step: Always include a quality control strain (e.g., C. krusei ATCC 6258) to ensure the MIC falls within the established reference range. Read endpoints at 24h (Candida) or 48h (Aspergillus) at 50% growth inhibition relative to the growth control.
Phase 2: In Vivo PK Profiling & Protein Binding
Administer the novel agent to uninfected, specific-pathogen-free (SPF) mice via oral gavage or intravenous injection.
Harvest plasma and target tissues (e.g., kidney, lung) at 8 time points over 24 hours.
Quantify drug concentrations using LC-MS/MS.
Validation Step: Perform equilibrium dialysis on mouse plasma to determine the unbound fraction (
fu
). Without
fu
, total AUC calculations will falsely inflate the predicted in vivo efficacy.
Phase 3: Murine Neutropenic Disseminated Infection Model
Causality: Mice are rendered neutropenic to isolate the direct pharmacodynamic effect of the drug, removing the confounding variable of the host's innate immune clearance[4].
Induce neutropenia using intraperitoneal cyclophosphamide (150 mg/kg on Day -4, 100 mg/kg on Day -1).
Infect mice via the lateral tail vein with
106
CFU/mL of the target fungal pathogen.
Dose Fractionation: Administer the drug 2 hours post-infection. To mathematically decouple
Cmax
, AUC, and T>MIC, administer the same total daily dose fractionated into different intervals (e.g., q24h, q12h, q6h).
Euthanize mice at 24h and 96h. Homogenize kidneys and plate on Sabouraud Dextrose Agar to quantify the
log10
CFU/g reduction compared to untreated controls.
Data Integration: Utilize an inhibitory sigmoid
Emax
model to plot the
log10
CFU/g reduction against the
f
AUC/MIC ratio to define the therapeutic target.
Fig 2. Step-by-step experimental workflow for establishing in vitro-in vivo correlation.
Conclusion
Translating a novel antifungal from a promising in vitro MIC to a clinically viable in vivo therapy requires rigorous PK/PD modeling. While agents like Voriconazole and Posaconazole established the baseline for triazole efficacy, the evolution toward highly selective, long-acting agents like Oteseconazole highlights the importance of target specificity[2]. By strictly adhering to dose fractionation studies in neutropenic models, researchers can confidently establish the
f
AUC/MIC targets required to predict human clinical success.
References
Pharmacokinetics and Pharmacodynamics of a Novel Triazole, Isavuconazole: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
In Vitro–In Vivo Correlation of Posaconazole–Amphotericin B Combination against Candida albicans
Source: MDPI
URL:[Link]
Oteseconazole: An Advance in Treatment of Recurrent Vulvovaginal Candidiasis
Source: Taylor & Francis Online
URL:[Link]
In vitro susceptibility of Aspergillus fumigatus to isavuconazole: correlation with itraconazole, voriconazole, and posaconazole
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing Isavuconazole, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Oteseconazole: a long-awaited diversification of the antifungal arsenal to manage recurrent vulvovaginal candidiasis (RVVC)
Source: Taylor & Francis Online
URL:[Link]
A Comprehensive Guide to the Safe Disposal of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides a detailed protocol for the safe and...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides a detailed protocol for the safe and compliant disposal of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, a nitrogen-rich heterocyclic compound. Adherence to these procedures is paramount for ensuring personnel safety and environmental protection.
Hazard Identification and Risk Assessment
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is classified under the Globally Harmonized System (GHS) with the following primary hazards:
The triazole functional group is known for its persistence in the environment, limited biodegradability, and high mobility in soil and water.[1][2] Therefore, improper disposal can lead to long-term environmental contamination.
Incompatible Materials: Avoid contact with strong oxidizing agents and concentrated mineral acids.[3]
Prior to handling (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride for any purpose, including disposal, the following minimum PPE must be worn:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Nitrile or other chemically resistant gloves.
Body Protection: A laboratory coat.
Spill Management
In the event of a spill, adhere to the following procedure:
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
Containment: For solid spills, carefully sweep or shovel the material into a designated, labeled waste container, avoiding dust generation.[3] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.
Disposal Protocol
The disposal of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular solid waste.
Step-by-Step Disposal Procedure:
Waste Collection:
Collect all waste containing (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, including unused product, contaminated materials (e.g., weigh boats, pipette tips), and spill cleanup debris, in a clearly labeled, sealed, and chemically compatible container.
The container label should include:
"Hazardous Waste"
The full chemical name: "(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride"
Associated hazards (e.g., "Skin and Eye Irritant")
The date of accumulation.
Neutralization of the Hydrochloride Salt (for aqueous solutions, if permitted by institutional EHS):
The hydrochloride salt can be neutralized to a less corrosive form. This procedure should only be performed by trained personnel in a fume hood.[4][5]
Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the aqueous waste solution while stirring.[4][6]
Monitor the pH of the solution. The goal is to reach a neutral pH (between 6.0 and 8.0).
Caution: This process may generate gas (carbon dioxide). Ensure adequate ventilation and do not seal the container during neutralization.
Even after neutralization, the resulting triazole-containing solution is still considered hazardous waste due to the persistence of the triazole ring and must be disposed of accordingly.
Final Disposal:
The primary recommended method for the final disposal of this and other nitrogen-containing heterocyclic compounds is incineration at a licensed hazardous waste facility.[3] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the compound, preventing its release into the environment.[7]
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
Provide the EHS department with a copy of the Safety Data Sheet (SDS) if available.
Disposal Workflow Diagram
Caption: Disposal workflow for (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.
References
TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES. [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]
Removal and degradation of triazole fungicides using Ag/PEG-CuO: an efficient adsorbent-catalyst coupling process. Taylor & Francis. [Link]
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
Removal of Triazines, Triazoles and Organophophates in Biomixtures and Application of a Biopurification System for the Treatment of Laboratory Wastewaters. PubMed. [Link]
Personal protective equipment for handling (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
As a Senior Application Scientist, I recognize that handling specialized building blocks like (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride requires more than just reading a Safety Data Sheet (SDS). It demands a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized building blocks like (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of why the chemical behaves the way it does, ensuring that your safety protocols are proactive rather than reactive.
This guide provides drug development professionals and bench scientists with a self-validating, field-proven operational framework for handling, mitigating, and disposing of this specific triazole derivative.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the substance.
The Causality of the Hazard:
Why does this specific compound trigger severe skin and eye irritation? The answer lies in its salt form. As a hydrochloride (HCl) salt, the solid is relatively stable when completely dry. However, upon contact with the ambient moisture of human skin or the mucosal layers of the eyes, the salt rapidly dissociates. This localized dissolution causes an immediate micro-drop in pH, leading to acute acidic irritation[3]. Furthermore, the triazole ring structure is highly stable and environmentally persistent, which dictates its strict WGK 3 water hazard classification, meaning even trace amounts can disrupt aquatic ecosystems[4].
Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient. Your PPE must act as an impermeable barrier to both solid particulates and moisture.
PPE Category
EN Standard
Field-Proven Rationale
Hand Protection
EN 374 (Nitrile, ≥0.11 mm)
Nitrile provides superior resistance to organic salts[5]. It prevents the transfer of sweat (moisture) that could activate the acidic nature of the HCl salt on the skin.
Eye Protection
EN 166 (Airtight Goggles)
Standard safety glasses have gaps. Airtight goggles are required to block airborne dust particulates from reaching the moist ocular mucosa[5].
Body Protection
EN ISO 13688 (Cat II Lab Coat)
Shields street clothing from microscopic dust accumulation, preventing secondary exposure outside the lab.
Respiratory
EN 143 (P2/P3 Filter)
Mandatory only if weighing outside a controlled fume hood, to prevent inhalation of acidic dust[6].
Self-Validating Donning Protocol
Inspect: Stretch the nitrile gloves and inspect for micro-tears against a light source.
Layer: Pull the glove cuffs over the sleeves of the lab coat to eliminate exposed wrist skin.
Validate: Put on airtight goggles. If they fog immediately, the seal is compromised; adjust the strap until a uniform pressure is felt around the orbital bone.
Operational Handling Protocol
Powdered hydrochloride salts are highly susceptible to static cling, which can cause the powder to "jump" and aerosolize during transfer.
Step-by-Step Weighing Workflow
Fume Hood Validation: Before opening the chemical, tape a 2-inch strip of a Kimwipe to the bottom of the fume hood sash. Self-Validation: The strip must pull inward at a steady >45-degree angle, confirming sufficient capture velocity.
De-staticizing: Use an anti-static gun (e.g., Zerostat) on your weighing boat and micro-spatula. This neutralizes electrostatic repulsion and prevents the powder from aerosolizing.
Transfer: Carefully transfer the required mass using a rolling motion with the micro-spatula rather than dropping the powder from a height.
Sealing: Immediately recap the primary container. Wipe the exterior threads with a dry Kimwipe to ensure no powder prevents an airtight seal, which would allow ambient humidity to degrade the chemical.
Because (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is a WGK 3 substance, it cannot be washed down the sink under any circumstances[7].
Step-by-Step Spill Response
Never dry-sweep a solid HCl salt spill. Dry sweeping creates a concentrated dust cloud of an Eye Irrit. 2 hazard[4].
Isolate: Evacuate unnecessary personnel from the immediate bench area[8].
Suppress: Gently place damp (not soaking wet) absorbent paper towels directly over the spilled powder. The moisture will dissolve the salt and trap it within the paper matrix, eliminating the dust hazard.
Collect: Use a non-sparking scoop to lift the damp towels and place them into a designated hazardous waste bag[8].
Decontaminate & Validate: Wash the bench surface with a mild alkaline detergent solution to neutralize residual acid. Self-Validation: Touch a pH indicator strip to the final rinse water on the bench; it must read neutral (pH 6.5-7.5) before the area is declared safe.
WGK 3 Disposal Logic
All waste must be segregated according to its physical state to ensure compliance with environmental regulations regarding highly water-hazardous materials[2].
Fig 2: Decision matrix for WGK 3 compliant chemical waste segregation and disposal.
References
To verify the safety thresholds and regulatory standards discussed in this guide, please refer to the following authoritative sources:
Sigma-Aldrich / MilliporeSigma. (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride - Properties and Safety Information. Retrieved from
Carl Roth. Safety Data Sheet: General PPE and Handling Standards (EN 374, EN 166). Retrieved from
BenchChem. Comprehensive Guide to Proper Laboratory Disposal and WGK 3 Compliance. Retrieved from